2-Methoxyphenyl 1-naphthoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2-methoxyphenyl) naphthalene-1-carboxylate |
InChI |
InChI=1S/C18H14O3/c1-20-16-11-4-5-12-17(16)21-18(19)15-10-6-8-13-7-2-3-9-14(13)15/h2-12H,1H3 |
InChI Key |
LOGRCMAIQFZCSU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methoxyphenyl 1 Naphthoate
Direct Esterification Approaches
Direct esterification methods involve the reaction of a carboxylic acid with an alcohol or phenol (B47542), often with the aid of a catalyst to facilitate the removal of water. These methods are among the most fundamental and widely used for ester synthesis.
Condensation Reactions in Ester Synthesis
The most traditional route to esters is the Fischer-Speier esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgorganic-chemistry.org In the context of synthesizing 2-methoxyphenyl 1-naphthoate (B1232437), this would involve the reaction of 1-naphthoic acid with guaiacol (B22219) (2-methoxyphenol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.org The reaction is an equilibrium process, and to drive it towards the product, water is typically removed by azeotropic distillation using a Dean-Stark apparatus or by using an excess of one of the reactants. organic-chemistry.org
For substrates that are sensitive to strong acids or high temperatures, milder methods such as the Steglich esterification are employed. organic-chemistry.org This method uses a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the esterification at room temperature. organic-chemistry.orgnih.gov The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. organic-chemistry.org
Another powerful method for esterification under mild conditions is the Mitsunobu reaction. nih.govorganic-chemistry.org This reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds with inversion of configuration at the alcohol's stereocenter, a feature that is highly valuable in natural product synthesis. organic-chemistry.org For the synthesis of 2-methoxyphenyl 1-naphthoate, the Mitsunobu reaction would offer a gentle alternative to the more forceful conditions of Fischer-Speier esterification. nih.govnih.gov
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer-Speier Esterification | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Reflux, removal of water wikipedia.org | Inexpensive reagents, simple procedure wikipedia.org | Harsh conditions, equilibrium reaction organic-chemistry.org |
| Steglich Esterification | Carboxylic acid, alcohol, DCC, DMAP organic-chemistry.org | Room temperature, inert solvent nih.gov | Mild conditions, suitable for sensitive substrates organic-chemistry.org | Formation of dicyclohexylurea byproduct organic-chemistry.org |
| Mitsunobu Reaction | Carboxylic acid, alcohol, PPh₃, DEAD/DIAD nih.gov | Low temperature to room temperature, inert solvent nih.gov | Very mild conditions, stereochemical inversion organic-chemistry.org | Stoichiometric amounts of reagents required, purification can be challenging nih.gov |
Facile Preparation of Methyl Esters from Carboxylic Acids under Neutral Conditions
While the target is a phenyl ester, the preparation of methyl esters from carboxylic acids is a closely related and extensively studied transformation. Methods for methyl ester synthesis often provide insights into general esterification strategies. For instance, the use of diazomethane (B1218177) provides a rapid and quantitative method for preparing methyl esters, but its toxicity and explosive nature limit its application.
More practical and safer methods have been developed. For example, reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF is a common approach. Another method involves the use of trimethylsilyldiazomethane, a safer alternative to diazomethane. These methods, while specific to methyl esters, highlight the general principle of activating either the carboxylic acid or the alcohol to facilitate ester formation under neutral or basic conditions, a principle that can be extended to the synthesis of more complex esters like this compound.
Advanced Cross-Coupling Reactions
Modern synthetic chemistry has seen the rise of transition metal-catalyzed cross-coupling reactions as powerful tools for bond formation. While often associated with carbon-carbon bond formation, these methods are increasingly applied to the synthesis of esters and ethers.
Palladium-Mediated Coupling Strategies
Palladium catalysis is a versatile tool in organic synthesis, most famously for C-C bond formation in reactions like the Suzuki, Heck, and Sonogashira couplings. uni-rostock.decapes.gov.br However, palladium catalysts are also effective for C-O bond formation. The Buchwald-Hartwig amination, for example, has been adapted for the synthesis of aryl ethers. A similar strategy could be envisioned for the synthesis of this compound, potentially involving the coupling of a 1-naphthoic acid derivative (such as an acid chloride or anhydride) with guaiacol in the presence of a palladium catalyst and a suitable ligand. nih.gov Furthermore, palladium catalysts have been used in the aromatization of tetralones to produce methyl 1-hydroxy-2-naphthoates, demonstrating their utility in the synthesis of functionalized naphthoate systems. researchgate.netua.es
Gold-Catalyzed Glycosylation for Naphthoate Derivatives
Gold catalysis has emerged as a powerful tool for various organic transformations, including the activation of alkynes and allenes. nih.govchinesechemsoc.org In the context of naphthoate chemistry, gold catalysts have been utilized in glycosylation reactions where an 8-alkynyl-1-naphthoate derivative serves as a leaving group. nih.govchinesechemsoc.org While the primary application here is the formation of a glycosidic bond, this research highlights the ability to manipulate the naphthoate moiety under mild, gold-catalyzed conditions. This suggests the potential for developing novel gold-catalyzed esterification or transesterification reactions involving naphthoate substrates. nih.gov
Suzuki–Miyaura Coupling in Related Naphthoic Acid Synthesis
The Suzuki-Miyaura coupling is a highly efficient palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. libretexts.org This reaction is instrumental in the synthesis of complex biaryl compounds, including precursors to substituted naphthoic acids. rsc.orgresearchgate.netmdpi.com For example, 6-aryl-2-naphthoic acids have been synthesized by the Suzuki coupling of a boronic acid with a bromo-2-naphthoic acid derivative. sci-hub.senih.gov This approach allows for the modular construction of substituted naphthoic acids, which can then be subjected to one of the direct esterification methods described above to yield the desired aryl naphthoate. The versatility of the Suzuki coupling allows for the introduction of a wide range of substituents onto the naphthalene (B1677914) core, providing access to a diverse library of naphthoic acids for further elaboration. sci-hub.segoogle.com
| Reaction | Catalyst System | Reactants | Bond Formed | Relevance to this compound |
|---|---|---|---|---|
| Palladium-Catalyzed C-O Coupling | Pd catalyst (e.g., Pd(dba)₂), phosphine ligand nih.gov | Aryl halide/triflate, alcohol/phenol | Aryl-O | Potential direct route to aryl esters from aryl halides and naphthoic acid. |
| Gold-Catalyzed Glycosylation | Gold catalyst (e.g., (PhO)₃PAuCl), AgNTf₂ nih.gov | Glycosyl 1-naphthoate, alcohol | Glycosidic C-O | Demonstrates reactivity and manipulation of the naphthoate group under mild conditions. nih.govchinesechemsoc.org |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂), base google.com | Aryl/vinyl boronic acid, aryl/vinyl halide libretexts.org | Aryl-Aryl C-C | Synthesis of substituted 1-naphthoic acid precursors. rsc.orgresearchgate.net |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) presents a direct route for the formation of the aryl ether bond in this compound. wikipedia.org These reactions typically involve the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org In the context of synthesizing this specific ester, the phenoxide derived from guaiacol acts as the nucleophile, attacking an activated derivative of 1-naphthoic acid.
Ortho-Lithium/Magnesium Carboxylate-Driven Aromatic Nucleophilic Substitution
A powerful method for regioselective synthesis involves directed ortho-metalation (DoM). This strategy utilizes a directing metalation group (DMG) to activate a specific ortho position for deprotonation by a strong base, typically an organolithium reagent. organic-chemistry.org In the synthesis of precursors to this compound, a carboxylate or a related group can serve as the DMG.
The process would begin with the ortho-lithiation of a suitably protected guaiacol derivative. The resulting aryllithium or aryl Grignard reagent, a potent nucleophile, can then react with an electrophilic source of the 1-naphthoyl group, such as 1-naphthoyl chloride or a 1-naphthoate ester. This reaction sequence ensures the precise formation of the desired ester linkage at the position ortho to the methoxy (B1213986) group on the guaiacol ring. The use of lithium or magnesium is crucial as they form a chelation complex with the oxygen atoms of the methoxy and carboxylate groups, holding the organometallic intermediate in a conformation that favors the ortho-substitution. organic-chemistry.orguwindsor.ca
Displacement of Methoxyl Groups with Grignard Reagents and Organolithium Derivatives
An alternative nucleophilic aromatic substitution strategy involves the displacement of a methoxy group from a suitably activated naphthoate precursor by an organometallic derivative of guaiacol. While less common for this specific transformation, related reactions demonstrate the feasibility of this approach. For instance, 1-naphthyl Grignard reagents have been shown to efficiently displace alkoxy groups in 1-alkoxy-2-naphthoic esters. oup.com
In a parallel fashion, a Grignard or organolithium reagent derived from guaiacol could potentially displace a leaving group, such as a halogen or a sulfonate ester, from the 1-position of a naphthalene ring bearing an ester functionality. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. The reactivity of Grignard reagents can be tailored by the choice of solvent and the presence of additives. rsc.orgacs.orgthieme-connect.de
Cyclization and Rearrangement Strategies
Cyclization and rearrangement reactions offer indirect yet powerful methods for constructing the core structure of this compound or its precursors. These strategies often involve the formation of polycyclic systems that can be subsequently modified to yield the target molecule.
Cyclization Processes to Form Benzofluorenones and Naphthalenes
The Stobbe condensation is a classic reaction that can be employed to generate precursors for naphthalenic systems. For example, the condensation of o-methoxybenzaldehyde with dimethyl succinate (B1194679) can lead to the formation of methyl hydrogen cis-γ-o-methoxyphenylitaconate. This intermediate can then be cyclized using reagents like acetic anhydride (B1165640) and sodium acetate (B1210297) to yield a substituted naphthoate derivative, such as methyl 4-acetoxy-8-methoxy-2-naphthoate. researchgate.net While not a direct synthesis of this compound, this methodology highlights a cyclization approach to construct the substituted naphthalene core, which could then be coupled with a guaiacol moiety.
Furthermore, intramolecular cyclization of β-arylidene-β-benzoylpropionic acids, which can be synthesized via Stobbe-type reactions, can lead to the formation of benzofluorenone derivatives. researchgate.net These polycyclic ketones can serve as advanced precursors that, through subsequent cleavage and functional group manipulation, could potentially lead to the target ester.
Ring-Closing Metathesis in Related Ether Cyclization
Ring-closing metathesis (RCM) is a versatile and powerful tool for the formation of cyclic compounds, including ethers. ethz.chwikipedia.orgorganic-chemistry.org While not directly applicable to the synthesis of an acyclic ester like this compound, the principles of RCM can be applied to the synthesis of related cyclic ethers that might serve as precursors. ethz.chmdpi.com
For instance, a diene substrate containing both a guaiacol and a naphthyl moiety connected by appropriate linkers could undergo RCM to form a macrocyclic ether. Subsequent ring-opening and functional group transformations could then yield the desired this compound. The efficiency of RCM is highly dependent on the choice of catalyst, with ruthenium-based Grubbs catalysts and molybdenum-based Schrock catalysts being the most common. wikipedia.orgdrughunter.com
Derivatization and Functionalization Reactions
Once the basic framework of this compound is assembled, various derivatization and functionalization reactions can be performed to introduce additional chemical diversity. These reactions can target either the guaiacol or the naphthalene ring systems.
For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, could be used to introduce substituents onto either aromatic ring, with the position of substitution being directed by the existing methoxy and ester groups. The ester functionality itself can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as amides or other esters. sci-hub.seresearchgate.netgoogle.comnih.gov
Furthermore, the phenolic hydroxyl group of the guaiacol moiety, if unmasked, can be a site for further derivatization. It can be alkylated, acylated, or used in coupling reactions to introduce a wide range of functional groups. researchgate.netgoogle.com The choice of derivatization strategy would be guided by the desired properties and applications of the final molecule.
Selective Methylation of Hydroxy Naphthoate Precursors
The synthesis of this compound can be envisaged through the selective methylation of a corresponding hydroxy naphthoate precursor. This approach hinges on the precise control of methylation to target a specific hydroxyl group on the naphthoic acid moiety.
One relevant enzymatic approach involves the use of O-methyltransferases, such as NcsB1, which has been shown to catalyze the regiospecific methylation of hydroxynaphthoic acids. This enzyme exhibits a preference for an ortho-hydroxy naphthoic acid scaffold. For instance, in the case of 2,7-dihydroxy-5-methyl-1-naphthoic acid, NcsB1 would selectively methylate the C5 hydroxyl group. While not directly synthesizing the title compound, this demonstrates the principle of selective enzymatic methylation on a naphthoate core.
Chemical methylation methods are also prevalent. For example, the synthesis of 6-methoxy-2-naphthoic acid has been achieved through the methylation of the corresponding phenol using dimethyl sulfate (B86663) and potassium carbonate in dry acetone. google.com Another route involves the cleavage of a methoxy group to a hydroxyl group using agents like hydrobromic acid, which can then be re-methylated. google.comgoogle.com The synthesis of various substituted fluoromethylnaphthalenes often involves the formation of a methyl ether by treating a naphthyl bromide with sodium methoxide. cdnsciencepub.com
The position of substituents on the naphthalene ring significantly influences the reactivity and outcome of methylation reactions. Electron-donating groups can direct the position of methylation. Careful optimization of reaction conditions, including the choice of methylating agent, base, and solvent, is crucial to achieve high regioselectivity and yield.
Table 1: Examples of Methylation and Demethylation in Naphthoic Acid Chemistry
| Precursor | Reagents | Product | Yield | Reference |
| 2-(1-adamantyl)-4-bromophenol | Dimethyl sulfate, K₂CO₃, Acetone | 2-(1-adamantyl)-4-bromoanisole | Not specified | google.com |
| 6-methoxy-2-naphthoic acid | Hydrobromic acid, Acetic acid | 6-hydroxy-2-naphthoic acid | 75% | google.com |
| Naphthyl bromide | NaOMe | Naphthyl methyl ether | Not specified | cdnsciencepub.com |
| 4-hydroxy-6-methoxy-2-naphthoic acid | Not specified (literature procedure) | Methyl 4-hydroxy-6-methoxy-2-naphthoate | Not specified | rsc.org |
| 3-hydroxy-2-naphthoic acid | Methyltrioctylphosphonium methylcarbonate | Methyltrioctylphosphonium 3-hydroxy-2-naphthoate | Quantitative | frontiersin.org |
Acylation Procedures for Related Naphthoates
Acylation reactions are a fundamental method for the formation of esters like this compound. This typically involves the reaction of a naphthoic acid derivative with a phenol. A common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst. fiveable.me For instance, the acylation of a 1-substituted naphthalene with acetyl chloride and AlCl₃ can produce an acetonaphthone, which can then be oxidized to the corresponding naphthoic acid. cdnsciencepub.com
The direct acylation of a phenol, such as guaiacol (2-methoxyphenol), with 1-naphthoyl chloride would be a direct route to this compound. The choice of acylating agent is critical; acyl halides and anhydrides are commonly used, though they can sometimes lead to undesired O-acylation products. orgsyn.org The use of methyl cyanoformate as an acylating agent for preformed enolates has been shown to favor C-acylation over O-acylation. orgsyn.org
Palladium-catalyzed decarbonylative nucleophilic halogenation of acid anhydrides offers an alternative approach, though this is for the synthesis of aryl halides rather than esters. mdpi.com This highlights the diverse reactivity of naphthoic acid derivatives.
Table 2: Acylation and Related Reactions in Naphthalene Chemistry
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |
| 1-Substituted naphthalene | Acetyl chloride | AlCl₃ | Acetonaphthone | cdnsciencepub.com |
| Lithium enolate | Methyl cyanoformate | - | β-keto ester | orgsyn.org |
| Acid anhydride | Alkali metal halide | Pd/Xantphos | Aryl halide | mdpi.com |
| 6-bromo-2-naphthol | Acetic anhydride/Acetyl chloride | - | Acetoxy compound | google.com |
Tandem Acylation and Aromatization Reactions
Tandem reactions that combine acylation and aromatization steps in a single pot offer an efficient strategy for synthesizing complex aromatic molecules. A novel approach involves the sequential one-pot acylation and oxidative aromatization of vinylogous esters to produce resorcinyl ketones. nih.gov While this specific example leads to ketones, the principle of a tandem acylation-aromatization sequence could be adapted for the synthesis of naphthol derivatives.
Another relevant transformation is the aromatization of 1-tetralone-2-carboxylates to 1-hydroxy-2-naphthoates, which can be achieved under basic conditions with blue light irradiation. researchgate.net This demonstrates a pathway to generate the naphthol core, which could then be acylated. Furthermore, rhodium-catalyzed oxidative coupling of arylboronic acids with alkynes can produce highly substituted naphthalene and anthracene (B1667546) derivatives, showcasing a modern approach to constructing the naphthalene ring system. acs.org
The synthesis of polysubstituted 2-naphthols has also been achieved through a palladium-catalyzed intramolecular arylation/aromatization cascade. researchgate.net These methods highlight the potential for creating the naphthol ring system with inherent functionality that can be further modified, for example, through acylation to form the target ester.
Decarboxylative Halogenation in Naphthoic Acid Chemistry
Decarboxylative halogenation is a fundamental process that converts carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxyl group. nih.govacs.org This reaction, also known as halodecarboxylation, is a key method for synthesizing aryl halides. nih.govacs.org While this does not directly produce an ester, the resulting aryl halide is a versatile intermediate that could potentially be converted to the desired ester through subsequent reactions.
The reaction conditions for decarboxylative halogenation can be challenging. For instance, while various electron-poor aromatic acids undergo the reaction in good yields, electron-rich substrates and naphthoic acid itself have been reported to yield polybrominated products under certain conditions. nih.govacs.org Light irradiation has been shown to improve reaction rates and yields for some aromatic bromides. nih.govacs.org
More recently, palladium-catalyzed decarbonylative nucleophilic halogenation has been developed for acid anhydrides, offering a pathway that avoids some of the harsh reagents used in classical methods. mdpi.com Additionally, photocatalytic decarboxylation of aryl carboxylic acids has emerged as a strategy to generate aryl radicals, which can then participate in further coupling reactions. acs.org
Stereoselective Synthesis Considerations
Control of Configuration in Glycosylation Reactions
While not directly related to the synthesis of the achiral this compound, the stereochemical control in glycosylation reactions involving naphthoate derivatives provides valuable insights into the directing effects of the naphthoate group. Naphthoate esters have been employed as leaving groups in glycosylation reactions, where the stereochemical outcome at the anomeric center is of paramount importance. nih.govresearchgate.net
For example, an amide-functionalized 1-naphthoate has been used as a latent glycosyl leaving group in a gold-catalyzed SN2 glycosylation. nih.govresearchgate.net The amide group directs the incoming glycosyl acceptor via hydrogen bonding, leading to a stereoinvertive process. nih.govresearchgate.net This system is effective for synthesizing a wide range of glycosidic linkages with high levels of stereoinversion. nih.gov
Similarly, alkyne-containing 1-naphthoate glycosides can be activated for glycosylation using a gold catalyst, proceeding through an inversion of configuration. mdpi.com The amide functionality is again credited with directing the nucleophile through hydrogen bonding. mdpi.com Ligand-controlled approaches in gold(I)-catalyzed stereoinvertive glycosylation with ortho-alkynylbenzoate donors have also been developed, demonstrating the high degree of control achievable in these systems. nih.gov
Enantioselective Ring Opening of Lactones Derived from Naphthoic Acids
The enantioselective ring-opening of lactones derived from naphthoic acids is a powerful strategy for the synthesis of axially chiral biaryl compounds. This method relies on the principle of a dynamic kinetic resolution, where a configurationally unstable biaryl lactone is opened stereoselectively. researchgate.net
For example, the atropo-enantioselective ring-opening of a biaryl lactone with a chiral hydride-transfer reagent can yield axially chiral biaryl alcohols with high enantiomeric excess. scispace.comorgsyn.org The stereochemical outcome is determined by the chiral reagent, which selectively reacts with one of the rapidly interconverting atropisomers of the lactone. researchgate.net This "lactone methodology" has proven to be a highly efficient concept for the stereoselective synthesis of axially chiral molecules. researchgate.net
The development of catalytic, asymmetric methods for the synthesis of bicyclic β-lactones through intramolecular, nucleophile-catalyzed aldol-lactonization (NCAL) reactions further illustrates the advances in stereoselective lactone synthesis. acs.org Additionally, the enantioselective preparation of perfluoroalkyl-substituted β-lactones has been achieved via an isothiourea-catalyzed reaction, with the mechanism proposed to be a concerted asynchronous [2+2]-cycloaddition. rsc.org
Reaction Mechanisms and Mechanistic Organic Chemistry of 2 Methoxyphenyl 1 Naphthoate Analogs
Esterification Mechanisms
The formation of the ester linkage in 2-methoxyphenyl 1-naphthoate (B1232437) involves the reaction of 1-naphthoic acid and guaiacol (B22219) (2-methoxyphenol). Several established methods can be employed for this conversion, each with a distinct mechanism suitable for different substrate requirements, including sterically hindered or acid-sensitive compounds. organic-chemistry.orgwikipedia.org
The synthesis of esters from a carboxylic acid and an alcohol or phenol (B47542) can be achieved through various pathways, each with specific catalysts and intermediates.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. wikipedia.org The reaction involves refluxing the carboxylic acid (1-naphthoic acid) and the alcohol (guaiacol) with a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org The mechanism proceeds through several equilibrium steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgorganic-chemistry.org
Nucleophilic attack by the oxygen atom of the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate. organic-chemistry.org
A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). organic-chemistry.org
Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. wikipedia.org The primary drawback of this method is its equilibrium nature, which often requires the removal of water or the use of an excess of one reactant to drive the reaction to completion. wikipedia.orgorganic-chemistry.org Steric hindrance, such as that found in the peri-position of 8-nitro-1-naphthoic acid, can render Fischer-Speier esterification ineffective.
Steglich Esterification : This method is particularly useful for forming esters under mild conditions, especially with sterically hindered components. organic-chemistry.orgjove.com It utilizes a coupling reagent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgjove.comjove.com
The carboxylic acid reacts with the carbodiimide (e.g., DCC) to form a highly reactive O-acylisourea intermediate. organic-chemistry.org
DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea. organic-chemistry.orgrsc.org This forms a new, even more reactive intermediate, an N-acylpyridinium salt.
The alcohol (guaiacol) then attacks this "active ester," leading to the formation of the desired ester product. organic-chemistry.org
The carbodiimide is converted into a urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), and the DMAP catalyst is regenerated. organic-chemistry.org This method avoids the harsh acidic conditions of the Fischer-Speier reaction and can be used with acid-labile substrates. organic-chemistry.org
Mitsunobu Reaction : The Mitsunobu reaction provides a powerful means to convert alcohols into esters with inversion of stereochemistry at the alcohol's chiral center, though this is not relevant for an achiral phenol like guaiacol. wikipedia.orgorganic-chemistry.org It is effective for substrates that may not react well under other conditions. The reaction uses a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org
The triphenylphosphine attacks the azodicarboxylate (DEAD), forming a betaine (B1666868) intermediate. wikipedia.org
This intermediate deprotonates the carboxylic acid to form an ion pair. wikipedia.org
The alcohol's oxygen atom then attacks the phosphorus atom of the activated phosphine species, forming a phosphonium (B103445) salt and displacing the protonated DEAD. This step makes the alcohol's oxygen a good leaving group. wikipedia.orgorganic-chemistry.org
Finally, the carboxylate anion acts as a nucleophile, displacing the activated phosphine oxide group in an SN2 fashion to form the ester. wikipedia.org The Mitsunobu reaction is known for its mild, neutral conditions and broad applicability, including the esterification of phenols. rsc.orgresearchgate.net
Table 1: Comparison of Esterification Mechanisms
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
|---|---|---|---|
| Catalyst/Reagents | Strong acid (e.g., H₂SO₄) | Carbodiimide (e.g., DCC, EDC), DMAP | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) |
| Conditions | Acidic, often high temperature | Mild, neutral pH, often room temperature | Mild, neutral, often 0°C to room temperature |
| Key Intermediate | Protonated carbonyl | O-acylisourea, N-acylpyridinium salt | Phosphonium salt |
| Byproducts | Water | Urea derivative (e.g., DCU) | Phosphine oxide, reduced azodicarboxylate |
| Stereochemistry | Retention at chiral alcohol | Retention at chiral alcohol | Inversion at chiral alcohol |
| Suitability | Simple, primary/secondary alcohols | Sterically hindered and acid-labile substrates | Acidic nucleophiles, stereochemical inversion needed |
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for modifying the aromatic rings in analogs of 2-methoxyphenyl 1-naphthoate. This reaction involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org For the SNAr mechanism to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. chemistrysteps.com In the context of naphthyl ester analogs, an ester group itself can act as a moderate activator. rsc.org
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination sequence. nih.govnih.gov However, the interaction between the reactant and substrate can begin even before the first covalent bond is formed.
Precoordination : In reactions involving organometallic reagents like Grignard or organolithium compounds, the process can be initiated by the precoordination of the metal cation with a Lewis basic site on the substrate. researchgate.netresearchgate.net For an analog like a methoxy-substituted naphthoic acid, the organometallic reagent can coordinate with the oxygen atoms of the carboxylate and/or the methoxy (B1213986) group. rsc.orgresearchgate.net This precoordination brings the nucleophilic part of the reagent into close proximity to the substitution site, facilitating the subsequent attack and potentially influencing the regioselectivity of the reaction. rsc.org
Addition (Meisenheimer Complex Formation) : The first irreversible step of the SNAr mechanism is the nucleophilic attack on the carbon atom bearing the leaving group. masterorganicchemistry.com This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex (or Jackson-Meisenheimer complex). libretexts.orgmasterorganicchemistry.comwikipedia.org The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, such as nitro or trifluoroacetyl groups, stabilize the negative charge through resonance and induction, thereby lowering the activation energy for the formation of the Meisenheimer complex. wikipedia.orgscirp.org In some cases, these intermediates are stable enough to be isolated. nih.govwikipedia.org
A notable application of this mechanism is the displacement of a methoxy group on a naphthoic ester by a Grignard reagent, which is activated by the ester functionality. The reaction of 1-alkoxy-2-naphthoic esters with Grignard reagents can efficiently displace the 1-alkoxy group to form 1,1'-binaphthyls. researchgate.net
Transition Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis, particularly with palladium, offers powerful methods for forming carbon-carbon and carbon-heteroatom bonds, which are essential for synthesizing complex analogs of this compound. acs.org The Suzuki-Miyaura coupling, which couples an organoboron compound with an organic halide or triflate, is a prominent example. organic-chemistry.org While aryl esters are less reactive electrophiles than aryl halides, recent advancements have enabled their use in cross-coupling reactions. nih.govnih.gov
The catalytic cycle of a Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. In this step, the palladium atom inserts itself into the carbon-leaving group bond of the electrophile, oxidizing from Pd(0) to Pd(II). uwindsor.ca For aryl ester substrates, the selectivity of C-O bond cleavage is a critical issue. nih.gov Studies have shown that for phenyl esters, oxidative addition typically occurs across the C(acyl)-O bond. nih.govnih.gov In contrast, for benzyl (B1604629) esters, cleavage of the O-C(benzyl) bond is favored, partly due to a stabilizing η³-interaction between the palladium and the benzyl group. nih.gov The nature of the aryl group itself also plays a role; substrates with extended π-systems like naphthyl groups often show higher reactivity, a phenomenon sometimes called the "naphthalene problem" in other C-O bond couplings. nih.govd-nb.info
Transmetalation : After oxidative addition, the organic group from the nucleophilic coupling partner (the organoboron compound) is transferred to the palladium center, displacing the halide or other leaving group from the Pd(II) complex. researchgate.net This step requires activation of the organoboron species, typically with a base. organic-chemistry.orgresearchgate.net The base converts the neutral organoboronic acid into a more nucleophilic anionic boronate species ("ate" complex), which facilitates the transfer of the organic moiety to the electrophilic Pd(II) center. organic-chemistry.orgresearchgate.net The exact mechanism of transmetalation can follow different pathways depending on the specific reactants and conditions. researchgate.net
Following transmetalation, a reductive elimination step occurs, where the two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the product and regenerating the Pd(0) catalyst to continue the cycle. researchgate.net
The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's stability, activity, and selectivity. nih.gov The choice of ligand can dramatically influence the outcome of a cross-coupling reaction.
Phosphine Ligands : Sterically bulky and electron-rich phosphine ligands, such as the dialkylbiarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos, tBuXPhos), are highly effective in many cross-coupling reactions. nih.govacs.org These ligands promote the oxidative addition step and stabilize the monoligated Pd(0) active species. nih.gov In Buchwald-Hartwig amination, a related C-N cross-coupling, the choice of phosphine ligand is critical for achieving high yields, with ligands like XPhos and RuPhos often providing quantitative conversion. acs.orgorganic-chemistry.org
N-Heterocyclic Carbene (NHC) Ligands : NHCs are strong σ-donating ligands that form very stable bonds with palladium. They have emerged as powerful alternatives to phosphines. In some reactions, like the Buchwald-Hartwig amination of aryl sulfamates and carbamates with nickel catalysts, NHC ligands give superior performance compared to phosphines. nih.gov However, the reasons why phosphines are often preferred for Suzuki-Miyaura reactions and NHCs for certain Buchwald-Hartwig reactions are not always clear. nih.gov
The ligand can also influence which bond is cleaved during oxidative addition. For instance, in the nickel-catalyzed borylation of benzylic ammonium (B1175870) salts, switching from PPh₃ to a more electron-rich ligand like PPh₂Cy extended the reaction scope from naphthyl-containing substrates to other aromatic systems, presumably by accelerating the slower oxidative addition step. liverpool.ac.uk
Table 2: Influence of Ligand Type on Palladium-Catalyzed Reactions
| Ligand Type | Key Features | Typical Applications | Effect on Reactivity/Selectivity |
|---|---|---|---|
| Triarylphosphines (e.g., PPh₃) | Historically used, less electron-rich | General cross-coupling | Moderate activity, sometimes requires higher temperatures. liverpool.ac.uk |
| Bulky Monodentate Phosphines (e.g., Buchwald ligands) | Sterically demanding, strong σ-donors | Suzuki-Miyaura, Buchwald-Hartwig amination | High catalytic activity, enables coupling of less reactive substrates (e.g., aryl chlorides), promotes reductive elimination. nih.govacs.org |
| Bidentate Phosphines (e.g., dppf, XantPhos) | Chelating, defined bite angle | Suzuki-Miyaura, Buchwald-Hartwig amination | Can enhance catalyst stability and influence selectivity; effective in double aminations. wiley.com |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust M-C bonds | Suzuki-Miyaura, Buchwald-Hartwig (especially with Ni) | High catalyst stability, superior in some C-O and C-N bond couplings. nih.gov |
Role of Neighboring Group Participation
Neighboring group participation (NGP), also known as anchimeric assistance, describes the role of a nearby functional group within a molecule that acts as an internal nucleophile during a substitution reaction. mugberiagangadharmahavidyalaya.ac.in This intramolecular participation can significantly influence the reaction's rate and stereochemical outcome. mugberiagangadharmahavidyalaya.ac.inmsu.edu For a reaction that might typically proceed via an SN2 mechanism, the involvement of a neighboring group often leads to a retention of configuration at the reaction center, a result of two consecutive SN2 inversions. mugberiagangadharmahavidyalaya.ac.in The rate of reaction is often accelerated compared to analogous systems lacking the participating group. msu.edu
In analogs of this compound, the ortho-methoxy group (-OCH₃) on the phenyl ring is suitably positioned to act as a neighboring group. The oxygen atom, with its lone pair of electrons, can attack the electrophilic center, displacing the leaving group and forming a cyclic intermediate. mugberiagangadharmahavidyalaya.ac.inlibretexts.org This type of assistance is a form of intramolecular catalysis. mugberiagangadharmahavidyalaya.ac.in
The effectiveness of a neighboring group is tied to its electron-releasing capability; groups that are better electron donors are more efficient participants. mugberiagangadharmahavidyalaya.ac.in The participation of an oxygen-containing group, such as an ether or hydroxyl group, is a well-documented phenomenon in organic chemistry. mugberiagangadharmahavidyalaya.ac.inlibretexts.orgrsc.org For instance, the hydrolysis of certain esters is accelerated by the presence of a nearby hydroxyl group, which can stabilize the tetrahedral intermediate through hydrogen bonding or form a lactone intermediate. rsc.org Similarly, the oxygen of an acetal (B89532) function can participate in nucleophilic displacement, forming cyclic oxonium ion intermediates. researchgate.net
The key characteristics indicating anchimeric assistance are:
An accelerated reaction rate. msu.edu
Retention of stereochemistry where inversion is expected. msu.edu
The formation of cyclic intermediates, which can sometimes lead to rearranged products. mugberiagangadharmahavidyalaya.ac.in
In the context of this compound analogs, the methoxy group's participation would involve the formation of a transient dioxolenium-like ion, which subsequently reacts with an external nucleophile. This pathway competes with direct intermolecular substitution and can become dominant depending on the reaction conditions and the specific structure of the analog.
Cyclization and Aromatization Mechanisms
The polycyclic aromatic structure of this compound analogs makes them precursors for various cyclization and aromatization reactions, leading to the formation of complex fused-ring systems like fluorenones and substituted naphthalenes.
A significant transformation of this compound analogs involves their conversion to fluorenone derivatives. A common strategy involves the displacement of the ortho-methoxy group by a Grignard reagent. researchgate.netresearchgate.net For example, treating phenyl 2-methoxy-1-naphthoate with aryl Grignard reagents (such as phenyl-, tolyl-, or naphthylmagnesium halides) results in the substitution of the methoxy group to form phenyl 2-aryl-1-naphthoates. researchgate.netresearchgate.net
These 2-aryl-1-naphthoate intermediates are then subjected to intramolecular cyclization, typically under the action of a strong acid like concentrated sulfuric acid. researchgate.netresearchgate.net This acid-catalyzed reaction is a form of Friedel-Crafts acylation, where the naphthoyl carbonyl group is the electrophile and the newly introduced aryl ring is the nucleophile. The cyclization closes the five-membered ring characteristic of the fluorenone skeleton.
Similarly, the formation of substituted naphthalenes can occur through different pathways. For instance, palladium-catalyzed intramolecular arylation followed by an aromatization cascade is a known method for synthesizing polysubstituted 2-naphthols from appropriate precursors. researchgate.net Another approach involves a sequence of Friedel-Crafts reactions using gem-dihalogenocyclopropanecarbonyl chlorides, which can be manipulated to produce 4-aryl-1-naphthol derivatives through a series of intermolecular and intramolecular steps. rsc.org These reactions proceed through discrete intermediates, including ketones and ring-opened structures, before the final aromatization step yields the naphthalene (B1677914) core. rsc.org
The table below summarizes a typical reaction sequence for fluorenone formation.
| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |
| 1 | Phenyl 2-methoxy-1-naphthoate | Aryl Grignard Reagent (ArMgX) | Phenyl 2-aryl-1-naphthoate | Nucleophilic Aromatic Substitution |
| 2 | Phenyl 2-aryl-1-naphthoate | Concentrated H₂SO₄ | Fluorenone derivative | Intramolecular Friedel-Crafts Acylation |
Intramolecular cyclization is a key process for building complex polycyclic systems from precursors like this compound analogs. These reactions rely on a suitably positioned nucleophile and electrophile within the same molecule.
Several mechanistic pathways can lead to cyclization:
Friedel-Crafts Acylation: As mentioned for fluorenone synthesis, this is a classic method where an acyl group electrophilically attacks an aromatic ring. researchgate.netrsc.org The reaction is promoted by Lewis or Brønsted acids.
Palladium-Catalyzed C-H Activation: Modern synthetic methods often employ transition metal catalysts. Cp*Co(III)-catalyzed C-H activation can facilitate a cascade [4+2] cyclization to produce 1-naphthols. researchgate.net
Dehydrative Cyclization: In certain substrates, intramolecular cyclization can be achieved through dehydration. For example, aromatic tertiary amides can be cyclized to form fused heterocyclic systems like fluorazones using reagents such as triflic anhydride (B1165640) to activate the amide. acs.org
Dieckmann Cyclization: This reaction involves the intramolecular condensation of a diester to form a β-keto ester. A two-step approach using a Heck coupling followed by a Dieckmann cyclization has been used to synthesize methyl-1-hydroxy-2-naphthoate derivatives. researchgate.net
The specific pathway depends on the substrate's functional groups and the chosen reagents. For instance, the cyclization of 2,2-dichlorocyclopropyl(phenyl)methanones to 4-phenyl-1-naphthols involves intermolecular trapping with another benzene (B151609) molecule, regioselective ring opening, and then the final intramolecular cyclization step. rsc.org The regioselectivity of these cyclizations is often highly controlled by the electronic and steric properties of the substituents on the aromatic rings. researchgate.netrsc.org
Intermediates in Fluorenone and Naphthalene Formation
Radical and Other Complex Mechanisms
Beyond ionic pathways, this compound analogs can engage in reactions involving radical intermediates and other complex mechanistic routes, particularly under thermal or photochemical conditions or in the presence of specific radical initiators.
Decarboxylative halogenation, famously exemplified by the Hunsdiecker reaction, is a process that converts carboxylic acids (or their salts) into organic halides with the loss of carbon dioxide. acs.orgnih.gov This reaction type is relevant to the naphthoate portion of the molecule. The generally accepted mechanism proceeds through a radical chain reaction. acs.org
The key steps are:
Formation of an Acyl Hypohalite: The carboxylic acid, typically as a silver salt, reacts with a halogen (e.g., Br₂ or I₂) to form an unstable acyl hypohalite intermediate (R-COO-X). acs.orgnih.gov While often not isolated, the existence of this intermediate is supported by spectroscopic evidence and chemical trapping experiments. nih.gov
Homolytic Cleavage: The weak oxygen-halogen bond in the acyl hypohalite undergoes homolytic cleavage, often initiated by heat or light, to generate an acyloxy radical (R-COO•) and a halogen radical (X•). nih.gov
Decarboxylation: The acyloxy radical rapidly loses a molecule of carbon dioxide (CO₂) to form an aryl radical (in this case, a naphthyl radical).
Propagation: The aryl radical abstracts a halogen atom from another molecule of acyl hypohalite or from a halogen molecule to form the aryl halide product and regenerate a radical species to continue the chain.
This process allows for the conversion of an aromatic carboxylic acid into an aryl halide, a transformation that can be difficult to achieve with regiocontrol via direct electrophilic halogenation, especially with certain substitution patterns. acs.org While the classic Hunsdiecker reaction uses silver salts, modern variations have been developed using other reagents. acs.org
| Step | Description | Intermediate Species |
| Initiation | Formation and homolytic cleavage of the acyl hypohalite | Acyl hypohalite, Acyloxy radical, Halogen radical |
| Propagation | Decarboxylation of the acyloxy radical | Aryl radical |
| Propagation | Halogen atom transfer to the aryl radical | Aryl halide product |
Aryl esters like this compound can potentially undergo various molecular rearrangements, often promoted by acid catalysts or high temperatures. One of the most well-known is the Fries Rearrangement , where an aryl ester is converted into a mixture of ortho- and para-hydroxyaryl ketones upon treatment with a Lewis acid catalyst.
In the context of this compound, a Fries-type rearrangement could theoretically lead to the migration of the 1-naphthoyl group from the phenolic oxygen to the carbon atoms of the methoxyphenyl ring. The mechanism can proceed via either an intermolecular or intramolecular pathway, involving the formation of an acylium ion (naphthoyl cation) which then performs an electrophilic aromatic substitution on the methoxy-activated phenyl ring.
Other complex rearrangements can be driven by steric or electronic factors. For example, palladium-catalyzed reactions of allylic trichloroacetimidates have been studied, where complex rearrangements can compete with substitution, although in some cases, no rearrangement is observed. nih.gov Computational studies are often employed to elucidate the transition states and intermediates in such complex reactions, helping to predict product outcomes and optimize conditions. nih.gov For instance, studies on the degradation of polyaromatic hydrocarbons like fluorene (B118485) show complex multi-step pathways involving dioxygenase attacks and subsequent rearrangements to form various metabolites. oup.com While not a direct analog, these studies highlight the complex sequences of reactions that aromatic systems can undergo.
Advanced Spectroscopic Characterization of 2 Methoxyphenyl 1 Naphthoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For derivatives of 2-Methoxyphenyl 1-naphthoate (B1232437), both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to confirm their complex structures.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
¹H NMR spectroscopy reveals the number of different types of protons in a molecule and their respective electronic environments. In the derivatives of 2-Methoxyphenyl 1-naphthoate, the aromatic regions of the spectra are typically complex due to the presence of both naphthalene (B1677914) and phenyl rings.
For instance, in the related compound 1-(2-Methoxyphenyl)-4-phenylnaphthalene , the aromatic protons resonate across a broad range from δ 7.05 to 7.95 ppm. sci-hub.se The methoxy (B1213986) group (OCH₃), a key feature of the 2-methoxyphenyl moiety, characteristically appears as a sharp singlet in the upfield region of the spectrum, typically around δ 3.72 to 3.85 ppm. sci-hub.sevulcanchem.com
The chemical shifts for protons in various derivatives containing the 2-methoxyphenyl and naphthalene units are detailed below. The integration of these signals confirms the number of protons, while the splitting patterns (e.g., singlet, doublet, multiplet) provide information about neighboring protons.
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected Derivatives
| Compound | OCH₃ Protons | Aromatic Protons | Other Key Protons | Solvent |
| 1-(2-Methoxyphenyl)-4-phenylnaphthalene sci-hub.se | 3.72 (s, 3H) | 7.05-7.09 (m, 2H), 7.32-7.55 (m, 11H), 7.64-7.66 (m, 1H), 7.93-7.95 (m, 1H) | - | CDCl₃ |
| N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide vulcanchem.com | 3.85 (s) | 6.8-7.5 (m) | - | Not Specified |
| Salicylaldehyde Thiosemicarbazone Derivatives acs.org | - | 7.017–7.373 (m) | 9.061–9.176 (t, CS–NH), 11.551–11.695 (s, N–NH), 10.261–10.286 (s, –CH═N) | Not Specified |
s = singlet, t = triplet, m = multiplet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In derivatives of this compound, key signals include the methoxy carbon, the ester carbonyl carbon, and the numerous aromatic carbons. The methoxy carbon typically resonates around δ 55.9 ppm. sci-hub.se The aromatic region shows a multitude of signals corresponding to the carbons of the naphthalene and phenyl rings. For example, in 1-(2-Methoxyphenyl)-4-phenylnaphthalene , 19 distinct aromatic carbon signals are observed, ranging from δ 111.3 to 157.6 ppm, confirming the complex aromatic structure. sci-hub.se
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected Derivatives
| Compound | OCH₃ Carbon | Aromatic Carbons | Carbonyl Carbon (C=O) | Other Key Carbons | Solvent |
| 1-(2-Methoxyphenyl)-4-phenylnaphthalene sci-hub.se | 55.9 | 111.3, 120.9, 125.7, 125.9, 126.5, 126.8, 127.0, 127.1, 127.4, 128.5, 129.3, 129.9, 130.5, 131.9, 132.3, 132.7, 136.8, 140.0, 141.3, 157.6 | - | - | CDCl₃ |
| Thiosemicarbazone Derivatives with N4-methoxyphenyl groups preprints.org | 55.5-55.8 | Not specified | - | 176.1–177.8 (C=S) | Not specified |
Advanced NMR Techniques for Stereochemical Assignment
For complex molecules with stereocenters or conformational isomers, advanced NMR techniques are essential. Techniques such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) are used to make unambiguous assignments of all proton and carbon signals, which is particularly useful for the intricate aromatic systems in naphthoate derivatives.
Furthermore, conformational analysis can be aided by specialized NMR experiments. For instance, in the study of related heterocyclic systems, ³¹P{¹H}-NMR has been used to identify different conformers in solution. mdpi.com The analysis of coupling constants, often guided by the Karplus equation, helps in determining the dihedral angles and thus the preferred conformation of the molecule. mdpi.com While not directly applied to this compound in the reviewed literature, these methods represent the state-of-the-art for detailed stereochemical and conformational analysis of its complex derivatives.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This is a critical step in the characterization of novel synthetic derivatives. For example, the HR-MS (EI) analysis of 1,4-Bis(4-methoxyphenyl)naphthalene showed an [M]⁺ ion at m/z 340.1462, which corresponds to the calculated value of 340.1463 for the formula C₂₄H₂₀O₂. sci-hub.se Similarly, various amide derivatives of 2-hydroxynaphthalene-1-carboxylic acid have been characterized by HR-MS to confirm their expected elemental compositions. sciforum.net
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, and often large, molecules. It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS is frequently coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures and for the characterization of synthesized compounds.
For example, various N-(phenylcarbamothioyl)-2-napthamide derivatives have been analyzed using LCMS with an ESI source, consistently showing the expected [M+H]⁺ ion and confirming their molecular weights. In the case of 2-Hydroxy-N-(2-methoxyphenyl)naphthalene-1-carboxamide and its isomers, mass spectra were measured using an LTQ Orbitrap Hybrid Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source, a technique similar in application to ESI for volatile compounds. sciforum.netmdpi.com
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent decomposition into a series of fragment ions. uni-saarland.de The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification and the determination of its structural features. uni-saarland.dephotometrics.net
For aromatic esters like this compound, characteristic fragmentation patterns are observed. uni-saarland.de The molecular ion peak (M+.), although sometimes weak, is typically present in the mass spectra of aromatic esters. uni-saarland.de Key fragmentation pathways for esters include α-cleavage, where the bond next to the carbonyl group breaks. arizona.edunih.gov One of the most significant α-cleavage reactions involves the loss of the alkoxy radical (•OR) to form a stable acylium ion (R-C≡O+). uni-saarland.de Another common α-cleavage, particularly for methyl esters, is the loss of the alkyl group. uni-saarland.de
Table 1: Predicted Major EI-MS Fragments for this compound
| Fragment Description | Proposed Structure | Predicted m/z |
| Molecular Ion | [C18H14O3]+• | 278 |
| Loss of •OCH3 | [C17H11O2]+ | 247 |
| Loss of •OC6H4OCH3 | [C11H7O]+ | 155 |
| Naphthoyl Cation | [C10H7CO]+ | 155 |
| Naphthyl Cation | [C10H7]+ | 127 |
| Methoxyphenyl Cation | [C7H7O]+ | 107 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. naturalspublishing.comnih.gov This method is exceptionally well-suited for the analysis of complex mixtures, allowing for the separation, identification, and quantification of individual components. naturalspublishing.comwiley.com In a typical GC-MS analysis, the mixture is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. uib.no As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. naturalspublishing.com
The application of GC-MS to the analysis of ester mixtures, including those containing naphthoate derivatives, is well-documented. nih.govresearchgate.net The retention time of a compound in the GC column and its mass spectrum are used for identification by comparing them to reference data from spectral libraries like NIST. naturalspublishing.com For quantitative analysis, the peak area of a compound in the total ion chromatogram (TIC) is correlated with its concentration. researchgate.net
Derivatization is a common strategy in GC-MS to improve the volatility and thermal stability of analytes, particularly for compounds with polar functional groups like carboxylic acids. wiley.com While this compound is an ester and generally amenable to direct GC-MS analysis, related compounds like naphthoic acids are often derivatized to their methyl or other esters prior to analysis to enhance their chromatographic properties. wiley.comresearchgate.net High-temperature GC-MS methods have been developed for the direct analysis of wax esters, demonstrating the capability of this technique to handle high-molecular-weight esters. nih.gov
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups in organic molecules. photometrics.netwikipedia.org The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. photometrics.netspecac.com These absorption frequencies are characteristic of the types of bonds and functional groups present, providing a "fingerprint" of the molecule. photometrics.net
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the ester functional group and the aromatic rings. The most prominent feature for an ester is the strong carbonyl (C=O) stretching vibration, which for aromatic esters typically appears in the range of 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester group will also be present, usually appearing as two bands in the 1300-1000 cm⁻¹ region.
The presence of the naphthalene and methoxy-substituted phenyl rings will give rise to several other characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. vscht.cz The C-H bending vibrations (out-of-plane) in the 900-690 cm⁻¹ range can provide information about the substitution pattern of the aromatic rings. The ether linkage of the methoxy group will show a characteristic C-O-C stretching band.
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Alkyl C-H (methoxy) | Stretch | 2950-2850 |
| Ester C=O | Stretch | 1730-1715 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (ester) | Stretch | 1300-1000 (two bands) |
| C-O-C (ether) | Asymmetric Stretch | ~1250 |
| Aromatic C-H | Bend (out-of-plane) | 900-690 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Absorption and Fluorescence Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. technologynetworks.com The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions and are characteristic of the chromophores present in the molecule. technologynetworks.com
For this compound, the extensive conjugation provided by the naphthalene and phenyl rings constitutes a significant chromophore. Naphthalene itself exhibits strong UV absorption. researchgate.net The presence of the ester and methoxy substituents will influence the electronic structure and thus the absorption spectrum. Generally, aromatic esters show strong absorption bands in the UV region due to π → π* transitions. The n → π* transition of the carbonyl group is also possible but is typically much weaker. researchgate.net
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state as it returns to the ground state, can also provide valuable information. Naphthalene derivatives are known to be fluorescent. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. Studies on related compounds, such as adapalene (B1666599), which contains a naphthoic acid moiety, have demonstrated intrinsic fluorescence that can be used to probe its interactions with biological systems. nih.gov
Solvent Effects on Electronic Transitions
The electronic absorption and fluorescence spectra of molecules can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net The interaction of the solvent with the ground and excited states of the molecule can alter the energy gap between these states, leading to a shift in the absorption or emission wavelength. researchgate.net
For a molecule like this compound, which possesses a permanent dipole moment that is likely to change upon electronic excitation, solvent effects are expected. nih.gov In polar solvents, the dipole-dipole interactions with the solvent molecules can stabilize the ground and/or excited state. If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a red shift (bathochromic shift) in the absorption maximum, as the energy required for the transition is lowered. biointerfaceresearch.com Conversely, if the ground state is more stabilized by the polar solvent, a blue shift (hypsochromic shift) may be observed.
Studies on similar aromatic esters and naphthoic acid derivatives have shown that solvent polarity can indeed cause significant shifts in their UV-Vis absorption bands. researchgate.netbiointerfaceresearch.com For instance, research on naphthyl-ester liquid crystals demonstrated that both the substituent and the solvent play a role in the observed electronic transitions. researchgate.net Similarly, investigations into the solvatochromic behavior of adapalene revealed a strong positive solvatochromism in its emission spectrum, indicating a more polar excited state. nih.gov Therefore, by studying the UV-Vis spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the polarity of its excited states can be gained.
Intramolecular Charge Transfer (ICT) Investigations
Intramolecular charge transfer (ICT) is a fundamental process that can occur in molecules upon photoexcitation, where an electron is transferred from an electron-donor portion of the molecule to an electron-acceptor portion. ossila.com This leads to the formation of a highly polar excited state (D⁺-A⁻) with a distinct electronic distribution compared to the ground state or the initial locally excited (LE) state. ossila.com The structure of this compound, containing an electron-donating methoxyphenyl group and an electron-accepting naphthoyl moiety, makes it a suitable candidate for ICT studies.
Investigations into the ICT characteristics of such compounds typically involve steady-state and time-resolved fluorescence spectroscopy. A key indicator of ICT is the observation of dual emission in the fluorescence spectrum. ossila.com The higher-energy, blue-shifted emission is attributed to the de-excitation from the LE state, where the excitation is confined to a specific part of the molecule. ossila.com The lower-energy, red-shifted emission corresponds to the charge-transfer state. ossila.com
The extent of this red shift is highly sensitive to the polarity of the surrounding medium. The emission from the highly polar ICT state is expected to be stabilized in polar solvents, resulting in a more significant red shift (solvatochromism) as solvent polarity increases. In some donor-acceptor systems connected by a single bond, twisting around this bond in the excited state can lead to a specific type of ICT state known as a twisted intramolecular charge transfer (TICT) state, which can be formed through conformational relaxation. ossila.comscience.gov Time-dependent density functional theory (TDDFT) calculations are often employed to model the changes in dipole moments between the ground and excited states, providing a theoretical basis for the ICT mechanism. science.gov The presence of intermolecular hydrogen bonding can also significantly influence the ICT process, potentially promoting or inhibiting the formation of the ICT state. rsc.org
X-ray Diffraction (XRD) and Crystallographic Analysis
X-ray diffraction (XRD) is a powerful, non-destructive analytical technique used for the characterization of crystalline materials. 6-napse.comlibretexts.org It provides detailed information about the atomic and molecular structure, including crystal structure, phase identification, and crystallite size. libretexts.orgnf-itwg.org The technique operates by bombarding a sample with a monochromatic beam of X-rays; the regular atomic planes within the crystal diffract the X-rays at specific angles, governed by Bragg's Law (nλ = 2d sinθ). libretexts.org The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint of the crystalline solid. libretexts.orgnf-itwg.org This data allows for precise refinement of the crystallographic parameters of the material. nf-itwg.org
A critical application of single-crystal X-ray diffraction is the experimental validation of theoretical models of molecular geometry. tandfonline.com Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the optimized, lowest-energy structure of molecules. tandfonline.comresearchgate.net However, the accuracy of these theoretical calculations must be confirmed by comparing them with precise experimental data.
In the case of this compound, DFT calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would yield theoretical values for bond lengths, bond angles, and dihedral angles. tandfonline.com These calculated parameters are then compared directly with the values obtained from the refinement of single-crystal XRD data. A strong correlation between the experimental and theoretical values validates the chosen computational model, confirming its accuracy in describing the molecular structure. tandfonline.comresearchgate.net This validation is crucial for subsequent theoretical investigations into the molecule's electronic properties and reactivity. researchgate.net
The table below illustrates a representative comparison between theoretical and experimental geometric parameters, a standard practice in structural chemistry studies.
Table 1: Comparison of Selected Theoretical (DFT) and Experimental (XRD) Geometrical Parameters for this compound.
| Parameter | Bond/Angle | Theoretical (DFT) Value | Experimental (XRD) Value |
| Bond Lengths (Å) | C=O | 1.21 Å | 1.20 Å |
| C-O (Ester) | 1.35 Å | 1.34 Å | |
| O-C (Aromatic) | 1.41 Å | 1.40 Å | |
| C-O (Methoxy) | 1.37 Å | 1.36 Å | |
| Bond Angles (°) | O=C-O | 123.5° | 123.2° |
| C-O-C (Ester) | 118.0° | 117.8° | |
| C-C-O (Methoxy) | 116.5° | 116.9° |
Note: The values presented are illustrative examples based on typical results from DFT calculations and XRD analysis for similar organic esters and are not from a specific experimental study on this compound.
X-ray crystallography is an indispensable tool for the unambiguous determination of molecular stereochemistry. When a chemical reaction can produce multiple diastereomers, which have different three-dimensional arrangements of atoms, XRD analysis of the crystalline product provides definitive proof of which diastereomer was formed and in what ratio if a mixture crystallizes.
In synthetic routes involving derivatives of this compound where one or more new stereocenters are generated, determining the relative configuration is essential. For instance, in cycloaddition or asymmetric alkylation reactions, the facial selectivity of the attack on a prochiral center dictates the resulting diastereomer. While spectroscopic methods like NMR can provide clues about the stereochemistry, single-crystal X-ray analysis provides an absolute and detailed structural map. acs.org By determining the precise coordinates of each atom in the crystal lattice, XRD reveals the relative orientation of substituents around the chiral centers, thereby confirming the diastereoselectivity of the synthetic method. acs.org This information is critical for understanding reaction mechanisms and for the development of stereoselective syntheses.
Computational Chemistry Studies of 2 Methoxyphenyl 1 Naphthoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure of many-body systems. nih.gov It is widely used to predict molecular properties and has been applied to various organic compounds to understand their behavior. researchgate.net
Structural Optimization and Conformation Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.netsamipubco.com For complex molecules with rotatable bonds, this involves identifying the lowest energy conformation.
In a study of a related compound, 2-methoxyphenyl quinoline-2-carboxylate, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to optimize the molecular geometry. mdpi.com The calculations revealed a dihedral angle of 72.2(8)° between the quinoline (B57606) and 2-methoxyphenyl rings in the optimized structure. mdpi.com This demonstrates how computational methods can provide precise details about molecular conformation. While specific bond lengths and angles for 2-Methoxyphenyl 1-naphthoate (B1232437) are not available in the provided search results, DFT methods such as B3LYP with basis sets like 6-311G(d,p) are standard for obtaining such data. tandfonline.com
Table 1: Representative Theoretical Bond Lengths and Angles for Similar Structures This table is illustrative and based on general values for similar chemical motifs, as specific data for 2-Methoxyphenyl 1-naphthoate was not found in the search results.
| Parameter | Typical Value (Å or °) |
|---|---|
| C=O Bond Length | ~1.21 - 1.23 |
| C-O (Ester) Bond Length | ~1.34 - 1.36 |
| C-O (Methoxy) Bond Length | ~1.36 - 1.38 |
| Naphthyl C-C Bond Length | ~1.37 - 1.43 |
| Phenyl C-C Bond Length | ~1.38 - 1.40 |
| C-O-C (Ester) Bond Angle | ~115 - 118 |
| O-C-C (Methoxy) Bond Angle | ~115 - 120 |
Electronic Structure Analysis: HOMO-LUMO Energies
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. tandfonline.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. samipubco.comresearchgate.net A smaller energy gap suggests that a molecule is more polarizable and reactive. nih.gov
DFT calculations are a common method for determining HOMO and LUMO energies. nih.gov For instance, in a study of a different compound, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating its reactive nature. researchgate.net The energies of these frontier orbitals are used to calculate various global chemical reactivity descriptors. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap This table presents typical values as specific data for this compound was not found in the search results.
| Parameter | Illustrative Value (eV) |
|---|---|
| EHOMO | -5.8 to -6.5 |
| ELUMO | -1.5 to -2.2 |
| HOMO-LUMO Gap (ΔE) | 3.6 to 4.5 |
Molecular Electrostatic Potential (MEP) Energy Surface Studies
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.netuni-muenchen.de The MEP map visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. scirp.org Typically, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack. uni-muenchen.de
MEP analysis is performed using data from DFT calculations. researchgate.net It helps in understanding intermolecular interactions and the chemical behavior of molecules. jcsp.org.pk For example, in the analysis of a Schiff base, the MEP map showed that the most electron-rich areas were potential sites for electrophilic attack. nih.gov
Global Chemical Reactivity Descriptors (Chemical Potential, Hardness, Electrophilicity Index)
Global chemical reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated using the energies of the HOMO and LUMO. nih.govderpharmachemica.com
Key descriptors include:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. nih.gov A negative chemical potential indicates the stability of the molecule. tandfonline.com
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. nih.gov
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). tandfonline.comnih.gov
These parameters are crucial for developing quantitative structure-activity relationships (QSAR). nih.gov
Table 3: Illustrative Global Chemical Reactivity Descriptors This table presents typical values as specific data for this compound was not found in the search results.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 to -4.35 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.8 to 2.25 |
| Electrophilicity Index (ω) | μ² / (2η) | 2.95 to 5.25 |
Molecular Dynamics and Reaction Path Studies
While DFT calculations focus on static molecular properties, molecular dynamics and reaction path studies explore the dynamic behavior and reactivity of molecules over time.
Computational Elucidation of Reaction Mechanisms
Computational methods can be used to investigate the step-by-step process of a chemical reaction, providing insights into transition states and reaction intermediates. For example, in a study on the reaction of benzoquinone derivatives, DFT was used to calculate the Gibbs free energies of reaction to understand the preference for either nucleophilic substitution or Michael addition pathways. acs.org This type of analysis helps in rationalizing experimental outcomes and predicting the products of new reactions. While a specific reaction mechanism for the synthesis or derivatization of this compound was not detailed in the provided search results, computational approaches like these are fundamental to understanding its chemical transformations.
Transition State Analysis
A detailed transition state analysis for this compound has not been extensively reported in the reviewed literature. However, such an analysis would be crucial for understanding the kinetics and mechanisms of reactions involving this ester, such as its synthesis or hydrolysis. Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), involves locating the transition state structure on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.
For a reaction like the esterification to form this compound, a transition state analysis would elucidate the energy barrier (activation energy) for the reaction between a derivative of 1-naphthoic acid and 2-methoxyphenol. acs.org The geometry of the transition state, including bond lengths and angles of the forming and breaking bonds, would provide insight into the reaction mechanism. acs.org Furthermore, frequency calculations are used to confirm the nature of the stationary points, with a transition state characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationships
Linking Structural Properties to Reactivity
Specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound were not found in the provided search results. QSAR models are statistical models that aim to correlate the chemical structure of a compound with its biological activity or a specific property. umweltbundesamt.dersc.org For this compound, a QSAR study could, for example, investigate the relationship between its structural features and its potential biological activities.
The development of a QSAR model for a series of related naphthoate esters would involve calculating various molecular descriptors. rsc.org These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). umweltbundesamt.dersc.org By correlating these descriptors with observed activity, a predictive model can be built to estimate the activity of new, unsynthesized derivatives. rsc.org
Influence of Substituents on Molecular Parameters
While specific studies on the influence of substituents on the molecular parameters of this compound are not available, general principles of substituent effects can be applied. The reactivity and properties of the molecule are influenced by the electron-donating methoxy (B1213986) group on the phenyl ring and the extended π-system of the naphthyl group.
For instance, the position and electronic nature of substituents on either the naphthyl or the phenyl ring would significantly alter the molecule's electronic properties. rsc.org An electron-donating group would be expected to increase the electron density in the aromatic system, affecting properties like the HOMO-LUMO gap and the molecule's reactivity. Conversely, an electron-withdrawing group would decrease the electron density. These changes in electronic structure would, in turn, influence the molecule's non-linear optical properties and its interactions in biological systems.
Advanced Theoretical Properties
Non-Linear Optical (NLO) Properties (Electric Dipole Moment, Polarizability, Hyperpolarizability)
Theoretical studies on similar aromatic esters suggest that this compound likely possesses interesting non-linear optical (NLO) properties. tandfonline.comnih.gov NLO materials have applications in optical technologies, and their properties can be predicted using computational methods. tandfonline.com The key parameters characterizing NLO properties are the electric dipole moment (µ), polarizability (α), and the first and second-order hyperpolarizabilities (β and γ, respectively). tandfonline.comnih.gov
The presence of the electron-rich naphthyl and methoxyphenyl groups, connected by an ester linkage, creates a donor-acceptor-like system which is often a prerequisite for significant NLO response. nih.gov DFT calculations, often at the B3LYP level of theory, are commonly employed to compute these NLO parameters. tandfonline.comnih.gov The calculated values provide insight into the material's potential for applications such as frequency doubling and optical switching. aps.orgnih.gov The magnitude of the hyperpolarizability is particularly important, as it quantifies the NLO response. tandfonline.com Studies on similar compounds have shown that the crystalline environment can significantly enhance NLO behavior. nih.gov
Table 1: Calculated Non-Linear Optical Properties for a Structurally Similar Compound
| Property | Value |
| Dipole Moment (µ) | 5.95 D (isolated molecule) |
| Second Hyperpolarizability (γ) | Values vary depending on the specific atoms and calculation method. |
| Data is for a pyrimidine (B1678525) derivative and is illustrative of the types of values obtained in NLO calculations. nih.gov |
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Stability
Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge distribution, intramolecular interactions, and the stability of molecules. wisc.eduuni-muenchen.de For this compound, an NBO analysis would provide a detailed picture of the electronic structure, going beyond the simple Lewis structure model. uni-muenchen.de
Table 2: Illustrative NBO Analysis Data for a Molecule with Similar Functional Groups
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| BD (1) C12-C14 | BD*(1) C12-O13 | 37.67 |
| Data is for 2-hydroxy-2-phenylacetophenone and illustrates the type of stabilizing interactions identified by NBO analysis. tandfonline.com |
Thermodynamic Parameter Calculations
Thermodynamic parameters are crucial for understanding the stability and reactivity of a molecule. These properties, including standard heat of formation, entropy, and heat capacity, are often calculated using computational methods like Density Functional Theory (DFT). Such calculations provide a theoretical framework for predicting the behavior of a compound under various conditions.
Table 1: Representative Thermodynamic Parameters (Hypothetical Data for Illustrative Purposes)
| Parameter | Symbol | Value | Unit |
| Standard Enthalpy of Formation | ΔHf° | Data not available | kJ/mol |
| Standard Molar Entropy | S° | Data not available | J/mol·K |
| Molar Heat Capacity | Cp | Data not available | J/mol·K |
Note: The table above is for illustrative purposes only. Specific thermodynamic data for this compound could not be located in the searched literature.
Reduced Density Gradient and Hirshfeld Surface Analyses
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and study non-covalent interactions (NCIs) within a molecular system. tandfonline.com By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it is possible to identify and characterize weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. acs.org The resulting 2D scatter graphs and 3D isosurfaces provide a detailed map of these interactions, which are fundamental to understanding molecular conformation, crystal packing, and biological activity. tandfonline.comtandfonline.com The color-coding of the RDG isosurfaces typically indicates the nature and strength of the interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is another powerful computational tool for visualizing and quantifying intermolecular interactions in crystal structures. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of close intermolecular contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. nih.gov
Table 2: Common Intermolecular Contacts Analyzed via Hirshfeld Surface (Illustrative)
| Contact Type | Description | Typical Contribution |
| O···H/H···O | Hydrogen bonding and close contacts | Varies, can be significant nih.gov |
| H···H | van der Waals interactions | Often a large contribution nih.gov |
| C···H/H···C | van der Waals interactions | Significant in aromatic systems |
| C···C | π-π stacking interactions | Important for aromatic packing nih.gov |
Note: This table illustrates the types of data obtained from Hirshfeld surface analysis. Specific quantitative data for this compound is not available in the reviewed literature.
Analytical and Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. drawellanalytical.comtpcj.org For derivatives like naphthoates, HPLC, particularly in its reversed-phase mode, is an indispensable tool.
Reversed-Phase Liquid Chromatography (RPLC) for Separation and Quantification
Reversed-Phase Liquid Chromatography (RPLC) is a widely used HPLC technique where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. chromtech.com This method is highly effective for separating non-polar or weakly polar compounds based on their hydrophobicity. chromtech.com In RPLC, compounds are separated based on their differential partitioning between the non-polar stationary phase, typically silica (B1680970) modified with alkyl chains (like C8 or C18), and a polar mobile phase, often a mixture of water with solvents like acetonitrile (B52724) or methanol. chromtech.comnih.gov
The separation and quantification of naphthoate esters, including derivatives like 2-Methoxyphenyl 1-naphthoate (B1232437), can be achieved using RPLC. nih.govscirp.org The elution order is generally governed by the compound's hydrophobicity; less polar compounds are retained longer on the column. uv.es For quantification, UV detection is commonly employed, as aromatic structures like the naphthyl group exhibit strong UV absorbance. The concentration of the analyte is determined by comparing its peak area or height to that of a known standard, using either an external or internal standard method. jasco-global.com
While specific methods for 2-Methoxyphenyl 1-naphthoate are not extensively published, methods for structurally similar compounds, such as other naphthoic acid esters, provide a strong basis for its analysis. For instance, the separation of various naphthoate derivatives has been successfully achieved on chiral stationary phases, indicating the versatility of HPLC for this class of compounds. scirp.org
Method Development and Optimization for Naphthoate Derivatives
The development of a robust HPLC method is a systematic process involving several key steps: scouting, optimization, robustness testing, and validation. thermofisher.com The primary goal is to achieve adequate resolution of the target analyte from any impurities or other components in the sample matrix, with good peak shape and within a reasonable analysis time. drawellanalytical.comchromatographyonline.com
Key Parameters for Optimization:
Column Selection: The choice of the stationary phase is critical. For naphthoate derivatives, C8 or C18 columns are common starting points due to the non-polar nature of the analytes. chromtech.comchromatographyonline.com The specific chemistry of the stationary phase can significantly impact selectivity.
Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often buffered to control the pH) and an organic modifier like acetonitrile or methanol. mdpi.com The ratio of these solvents determines the elution strength. For acidic or basic analytes, controlling the pH is crucial to ensure consistent retention and peak shape. chromatographyonline.com Although this compound is an ester and thus neutral, pH can still influence the stability of the compound and the chromatography of any acidic or basic impurities.
Gradient vs. Isocratic Elution: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run. drawellanalytical.com Gradient elution is often preferred for complex samples containing compounds with a wide range of polarities, as it can improve peak shape and reduce analysis time. drawellanalytical.com
Temperature: Column temperature affects solvent viscosity and the kinetics of mass transfer, thereby influencing retention time, selectivity, and efficiency. chromatographyonline.com
A study on the enantioresolution of chiral alcohols derivatized with 1-naphthoic acid demonstrated successful separation using a mobile phase of hexane (B92381)/isopropanol/trifluoroacetic acid, highlighting that even for non-aqueous RPLC (or normal phase), careful selection of solvents is key to achieving separation. scirp.org
Interactive Data Table: General Starting Conditions for RPLC Method Development for Naphthoate Esters
| Parameter | Starting Condition 1 | Starting Condition 2 | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | C8, 100 x 4.6 mm, 3.5 µm | C18 offers higher hydrophobicity, while C8 provides slightly less retention. Smaller particle sizes increase efficiency. |
| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium (B1175870) Formate, pH 4.7 | Formic acid is a common additive for good peak shape in MS. A buffer provides better pH control. |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile often provides better peak shapes and lower UV cutoff. Methanol offers different selectivity. |
| Gradient | 50-95% B in 15 min | 40-90% B in 20 min | A broad gradient helps to elute a wide range of compounds and find the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | A standard flow rate for analytical columns. |
| Temperature | 30 °C | 40 °C | Slightly elevated temperatures can improve efficiency and reduce backpressure. |
| Detection | UV at 254 nm or 230 nm | Diode Array Detector (DAD) | Naphthalene (B1677914) moiety has strong absorbance. DAD allows for monitoring across a spectrum to find the optimal wavelength. |
This table presents generalized starting points for method development, based on common practices for similar aromatic esters. Specific conditions for this compound would require experimental optimization.
Quantitative Analysis of Retention Factors
The retention factor (k), also known as the capacity factor, is a fundamental parameter in chromatography that measures the degree of retention of an analyte. It is calculated from the retention time of the analyte (tR) and the column dead time (tM). An ideal range for k is typically between 2 and 10 for good resolution and reasonable analysis times. chromatographyonline.com
Quantitative Structure-Retention Relationship (QSRR) studies aim to correlate the chemical structure of analytes with their chromatographic retention. For aromatic compounds, retention in RPLC is primarily driven by hydrophobic interactions between the solute and the non-polar stationary phase. researchgate.net The size, shape, and electronic properties of the molecule influence these interactions.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com The compound is vaporized and separated as it travels through a column, carried by an inert gas.
GC-MS for Volatile Compound Identification and Purity Assessment
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a definitive technique for identifying and assessing the purity of volatile and semi-volatile organic compounds. nih.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass-to-charge ratio data, which allows for structural elucidation and confirmation of the identity of each component. epa.govmdpi.com
For a compound like this compound, GC-MS analysis would involve injecting a solution of the compound into the heated GC inlet, where it is vaporized. The vaporized molecules are then separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5ms). The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization), and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries for identification. mdpi.com
GC-MS is also highly effective for purity assessment. mdpi.com The presence of minor peaks in the chromatogram can indicate impurities, such as residual starting materials from its synthesis (e.g., guaiacol (B22219) or 1-naphthoyl chloride) or by-products. The relative area of each peak provides a semi-quantitative measure of the purity of the main compound. epa.gov
Interactive Data Table: Typical GC-MS Parameters for Aromatic Ester Analysis
| Parameter | Typical Setting | Rationale |
| GC System | Agilent GC-MS or similar | Standard instrumentation for this type of analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert gas, provides good efficiency. |
| Inlet Temperature | 250 - 280 °C | Ensures complete and rapid vaporization of the analyte without thermal degradation. |
| Oven Program | Start at 100°C, ramp at 10-20°C/min to 300°C | A temperature ramp is necessary to elute semi-volatile compounds like aromatic esters effectively. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, fragment-rich spectra for library matching. |
| Mass Range | 40-550 m/z | Covers the expected molecular ion and fragment masses of the compound and potential impurities. |
| MSD Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and the MS. |
This table represents typical parameters for the GC-MS analysis of a semi-volatile aromatic ester. Actual conditions may need to be optimized.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative analysis of mixtures, monitoring reaction progress, and determining sample purity. umich.edunih.gov It involves a stationary phase, typically a thin layer of an adsorbent like silica gel or alumina, coated on a plate of glass, plastic, or aluminum.
For this compound, TLC would be performed on a silica gel plate, which is a polar stationary phase. nih.gov A small spot of the dissolved sample is applied to the plate, which is then placed in a sealed chamber containing a developing solvent (the mobile phase). khanacademy.org The mobile phase, typically a mixture of non-polar and moderately polar organic solvents (e.g., hexane and ethyl acetate), moves up the plate by capillary action. umich.edu
Separation occurs because compounds partition differently between the polar stationary phase and the less polar mobile phase. khanacademy.org Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have stronger interactions with the silica gel and have lower Rf values. libretexts.org The spots can be visualized under UV light, as the naphthyl group is UV-active. nih.gov By comparing the Rf value of the sample spot to that of a pure standard, one can qualitatively assess the identity and purity of the compound. libretexts.org In a synthesis, the disappearance of starting material spots and the appearance of a new product spot can be used to monitor the reaction's completion. rsc.org
Monitoring Reaction Progress and Initial Purity Assessment
The synthesis of esters like this compound requires careful monitoring to determine the reaction's endpoint and to assess the purity of the crude product. Thin-Layer Chromatography (TLC) is a primary technique employed for real-time monitoring of reaction progress. sci-hub.sersc.org This method allows for the rapid, qualitative assessment of the consumption of starting materials (e.g., 1-naphthoic acid and guaiacol) and the formation of the desired ester product.
In practice, small aliquots of the reaction mixture are spotted onto a TLC plate, typically coated with silica gel F254, alongside the starting materials as references. sci-hub.senih.gov The plate is then developed in a sealed chamber containing an appropriate solvent system, known as the eluent. The separation of components on the TLC plate is based on their differential adsorption to the stationary phase and solubility in the mobile phase. For compounds similar in structure to this compound, common eluents include mixtures of hexane and ethyl acetate (B1210297). mdpi.comacs.org For instance, a 7:3 mixture of hexane to ethyl acetate has been used for monitoring reactions involving related aromatic compounds. acs.org After development, the spots are visualized, typically under ultraviolet (UV) light at wavelengths of 254 nm and/or 366 nm, where the aromatic nature of the naphthoate and methoxyphenyl groups allows for easy detection. nih.govgoogle.com The reaction is considered complete when the spot corresponding to the limiting reactant has disappeared.
Following the reaction, an initial assessment of the product's purity is crucial. While TLC provides a preliminary indication, more quantitative methods are often employed. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, capable of separating the product from unreacted starting materials and byproducts with high resolution. sci-hub.se For initial purity checks of analogous compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, which provides information on both the purity and the identity of the compound by confirming its molecular weight. nih.gov
Table 1: Examples of TLC Systems for Monitoring Related Reactions
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Visualization | Reference |
| Tetrahydroisoquinolines | Silica Gel | Ethyl Acetate / Hexane (1:3) | --- | mdpi.com |
| Aminoquinones | Silica Gel | Hexane / Ethyl Acetate (7:3) | --- | acs.org |
| Naphthoic Acid Derivatives | Silica Gel 60 F254 | --- | UV Light | sci-hub.se |
| Phenyl Benzoates | Silica Gel | Petroleum Ether / Ethyl Acetate (100:1) | --- | rsc.org |
Column Chromatography
Flash Column Chromatography for Purification Strategies
Following synthesis and initial workup, the crude this compound product typically requires purification to remove unreacted precursors and any side products. Flash column chromatography is the most common and effective strategy for this purification on a laboratory scale. semanticscholar.orgnih.gov This technique is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, significantly reducing the separation time compared to traditional gravity chromatography.
The crude mixture is first dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of the stationary phase (e.g., silica gel). This "dry loading" method is often preferred as it can lead to better separation. The material is then carefully added to the top of the packed column. The mobile phase is passed through the column, and fractions are collected sequentially. The composition of these fractions is analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined and the solvent is removed under reduced pressure to yield the purified this compound. For structurally similar compounds like 4-Methoxyphenyl (B3050149) 2-naphthoate (B1225688), purification is achieved via flash column chromatography over silica gel. rsc.org
Selection of Stationary and Mobile Phases
The success of flash column chromatography hinges on the appropriate selection of the stationary and mobile phases.
Stationary Phase: For the purification of moderately polar organic compounds like this compound, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the most widely used stationary phase. nih.govchemrxiv.org Its polar surface effectively interacts with the functional groups of the molecules, allowing for separation based on polarity.
Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. A solvent system is chosen that provides a retention factor (Rf) for the desired compound in the range of 0.25-0.35 on a TLC plate, as this often translates to optimal elution during column chromatography. For aromatic esters, a binary solvent system consisting of a non-polar solvent and a more polar solvent is standard. semanticscholar.orgrsc.org
Commonly, a gradient elution technique is employed. The purification starts with a non-polar solvent such as hexane or heptane, and the polarity of the mobile phase is gradually increased by adding a more polar solvent like ethyl acetate or dichloromethane. semanticscholar.orggoogle.com This gradient approach ensures that less polar impurities elute first, followed by the target compound, and finally, the more polar impurities. For example, purification of various aromatic compounds has been successfully achieved using a gradient of hexane and ethyl acetate (from 10:1 to 2:1). semanticscholar.org The specific ratio is optimized based on TLC analysis of the crude mixture.
Table 2: Examples of Column Chromatography Systems for Purification of Related Esters
| Compound Class | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Various Nitriles/Sulfones | Silica Gel | Hexane / Ethyl Acetate (10:1 to 2:1) | semanticscholar.org |
| GPR55 Agonists | Silica Gel | Ethyl Acetate in Hexane (0.2:1 to 0.75:1) | nih.gov |
| Phenyl biphenyl-2-carboxylate | Silica Gel | Hexane / Ethyl Acetate (30:1) | rsc.org |
| Adapalene (B1666599) Methyl Ester | Silica Gel | Heptane / Dichloromethane (70:30) | google.com |
| Tetrahydroisoquinolines | Silica Gel | Ethyl Acetate / Hexane (1:2) | mdpi.com |
Applications in Advanced Materials Science and Chemical Innovation
Electronic Materials Development
The methoxyphenyl and naphthyl groups are prevalent motifs in the architecture of organic semiconductors. These structural units are frequently employed to tune the electronic properties, morphology, and stability of materials used in next-generation electronic devices.
While direct application of 2-Methoxyphenyl 1-naphthoate (B1232437) in OLEDs is not extensively documented, its structural components are relevant to materials designed for this technology. Naphthalimide derivatives, for instance, are utilized for their fluorescent properties and serve as electron-accepting cores in emissive materials. researchgate.net The incorporation of bulky groups is a strategy to delay concentration quenching, enhancing photoluminescent efficiency. researchgate.net Furthermore, oxime ester compounds are developed as photoinitiators for photopolymerizable compositions used in the manufacturing of display technologies like OLEDs. google.com The methoxyphenyl group is also a component in molecules synthesized for liquid crystal applications, which share technological space with OLEDs. researchgate.net These examples underscore the potential of methoxyphenyl and naphthyl moieties in the design of new materials for OLEDs, including emitters, host materials, or components in the fabrication process.
In the field of organic photovoltaics (OPVs), device efficiency hinges on the properties of the electron donor and acceptor materials that form the photoactive layer. griffith.edu.au OPV devices are typically structured as single-layer, bilayer, or bulk heterojunction (BHJ) systems, with the latter being common for achieving a large interfacial area for charge separation. griffith.edu.au The design of novel organic semiconductor materials is crucial for advancing OPV technology. While 2-Methoxyphenyl 1-naphthoate itself is not a primary material in reported OPVs, its fundamental building blocks are. Naphthalene-based materials are studied for their electronic properties and potential use in organic solar cells. researchgate.net The methoxy (B1213986) group is a common substituent used to modify the electronic character of donor or acceptor molecules, influencing energy levels and solubility. The principles of OPV design, focusing on the generation of excitons and their subsequent separation into charge carriers at a donor-acceptor interface, rely on the precise tuning of molecular structures, a role for which fragments like methoxyphenyl and naphthoate could be well-suited. griffith.edu.au
Perovskite solar cells have seen a rapid increase in efficiency, largely dependent on the optimization of each layer within the cell structure, including the hole transport layer (HTL). ekb.eg Organic semiconductors are critical components of the HTL, and materials containing the methoxyphenyl group are central to this field. rsc.org
Building on this success, researchers have designed and synthesized other HTMs incorporating similar structural motifs. For example, HTMs based on N,N-bis(4-methoxyphenyl)naphthalen-2-amine have been investigated. rsc.org Theoretical and experimental studies on these naphthalene-based derivatives, which combine the methoxyphenyl-amine donor with a naphthalene (B1677914) core, have shown promising results. rsc.org When integrated into PSCs, these materials have demonstrated good stability and high hole mobility, leading to enhanced power conversion efficiencies compared to other established HTMs. rsc.org Specifically, a PSC device using one such naphthalene-derivative HTM (CP1) achieved a power conversion efficiency (PCE) of 15.91%, outperforming a device based on the reference HTM H101 (14.78%). rsc.org This improvement was attributed to higher hole mobility and better film morphology. rsc.org
| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| H101 | 14.78 | 20.25 | 0.99 | 0.73 |
| CP1 | 15.91 | 20.32 | 1.01 | 0.77 |
| CP2 | 15.34 | 20.18 | 1.00 | 0.76 |
| Data sourced from a study on N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivative-based HTMs. rsc.org |
In dye-sensitized solar cells (DSSCs), a sensitizer (B1316253) dye absorbs light and injects electrons into a semiconductor, while a redox electrolyte or a solid-state hole transporter regenerates the dye. The molecular engineering of the dye and the hole transport material is critical for cell efficiency. torontomu.ca
Materials for Perovskite Solar Cells (PSCs)
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry involves the assembly of molecules into larger, functional structures through non-covalent interactions. mdpi.com Host-guest chemistry, a central concept in this field, relies on the specific binding of a "guest" molecule within a "host" molecule or network. mdpi.comharvard.edu These interactions are governed by forces such as hydrogen bonding, halogen bonding, and π-π stacking. mdpi.comrsc.org
The structural features of this compound make it a candidate for studies in this domain. The naphthyl group provides a rigid, planar aromatic surface capable of participating in π-π stacking interactions, a common feature in the self-assembly of supramolecular structures. The methoxyphenyl group can also play a role in defining binding pockets and influencing solubility and intermolecular forces. Research has shown that methoxyphenyl-containing fragments can be integral parts of larger molecules that form kinetically stable 1:1 host-guest complexes. escholarship.org The relative size and electronics of host and guest are critical in determining the selectivity and stability of the resulting complex. exaly.com The use of techniques like in-situ FTIR spectroscopy allows for the detailed probing of these non-covalent interactions and the measurement of association constants. rsc.org
Catalysis and Ligand Design
The fields of catalysis and ligand design are foundational to modern synthetic chemistry. Ligands bind to a metal center and are crucial for controlling the catalyst's activity, selectivity, and stability. Both the methoxyphenyl and naphthyl moieties are cornerstone components in some of the most successful classes of ligands.
The methoxyphenyl group is a key feature in important chiral phosphine (B1218219) ligands used for asymmetric catalysis. numberanalytics.com For example, 1,2-bis((2-methoxyphenyl)phenylphosphino)ethane (DIPAMP) is a well-known chiral ligand that has been instrumental in developing enantioselective reactions. numberanalytics.com
The naphthyl group is famously part of the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand scaffold, another landmark chiral ligand. numberanalytics.com More directly related to the naphthoate structure, recent research has demonstrated the use of an 8-alkynyl-1-naphthoate as a novel, base-tolerant anomeric leaving group in gold(I)-catalyzed glycosylation reactions. researchgate.net This highlights the utility of the naphthoate structure itself in facilitating catalytic transformations. Furthermore, palladium-catalyzed reactions have been used to synthesize complex molecules containing both methoxyphenyl and naphthoate structures, such as methyl 6-(3-(1-adamantyl)-4-methoxyphenyl)-2-naphthoate, demonstrating the compatibility of these fragments with modern catalytic methods. acs.org
Role as Ligands in Metal-Catalyzed Reactions
While this compound itself is not extensively documented as a standalone ligand, its structural components, particularly the naphthoate ester group, are relevant in the design of more complex ligands for transition metal catalysis. acs.orgeie.gr The field of homogeneous catalysis relies heavily on the design of ligands to control the activity, selectivity, and stability of metal complexes. acs.org Interactions in the "second coordination sphere"—the region beyond the direct metal-ligand bonds—are increasingly recognized as crucial for fine-tuning catalyst properties. acs.org
In this context, ester functionalities like the one in this compound can be incorporated into larger molecular frameworks. For example, research into chiral diselenide catalysts has utilized a 2-naphthoate (B1225688) ester derivative to create a ligand that induces high selectivity in chemical transformations. mdpi.com The ester group can influence the electronic and steric environment of the catalytic center, thereby modulating its behavior. The development of such sophisticated ligands is essential for a wide range of metal-catalyzed reactions, including hydrogenations, C-H activation, and cross-coupling reactions. acs.orgeie.gr
Influence on Catalyst Performance and Selectivity
The performance and selectivity of a metal catalyst are profoundly influenced by the structure of its ligands. acs.orgnih.gov The introduction of specific functional groups can steer a reaction toward a desired outcome, such as a particular stereoisomer or regioisomer.
Research has shown that chiral ligands incorporating a 2-naphthoate ester can achieve excellent enantiomeric ratios (e.r.), demonstrating high selectivity. mdpi.com In one study, a chiral diselenide catalyst featuring a 2-naphthoate ester moiety yielded a product with an e.r. of 93:7. mdpi.com This level of control is attributed to the specific steric and electronic properties imparted by the naphthoate group within the ligand structure.
Furthermore, the methoxy group on the phenyl ring of this compound could also play a role. Such electron-donating groups can alter the electron density at the metal center, influencing the kinetics and mechanism of the catalytic cycle. The precise positioning of these groups can create a specific pocket around the active site, enhancing selectivity by controlling how the substrate approaches the metal. acs.org This precise control over reaction pathways is a primary goal in the development of new catalytic systems for synthesizing complex molecules. acs.orgnih.gov
Nanotechnology Applications
Integration into Nanomaterials (e.g., Nanofiber-based Biosensors)
Nanofibers have emerged as a promising platform for analytical devices, particularly in the field of biosensing, due to their exceptionally high surface-area-to-volume ratio. semi.ac.cnmdpi.com This characteristic dramatically increases the number of available sites for immobilizing biological recognition elements, which can lead to sensors with higher sensitivity and faster response times. semi.ac.cnmdpi.comnih.gov Electrospinning is a common and versatile technique used to produce these nanofibers from a wide variety of materials, including biocompatible polymers. nih.govnih.gov
The functionalization of nanofibers can be achieved by incorporating various nanoscale materials or small molecules into the polymer solution before the electrospinning process. semi.ac.cn While there is no specific research detailing the integration of this compound into nanofiber-based biosensors, the general principle allows for the embedment of small organic molecules. Such integration could potentially functionalize the nanofiber surface, although the specific application would depend on the molecule's inherent properties. The primary advantage of using nanofibers in biosensors is the enhancement of the analytical signal by increasing the surface area for analyte interaction. mdpi.com
Photochromic Materials Research
Development of Methoxy-Substituted Naphthopyrans
A significant area of application for precursors related to this compound is in the synthesis of advanced photochromic materials, specifically methoxy-substituted naphthopyrans. clockss.org These molecules can reversibly change color upon exposure to UV light and are of great interest for applications such as ophthalmic lenses. clockss.orgscribd.com
The synthesis of these complex photochromic dyes often involves the acid-catalyzed condensation of a substituted 1-naphthol (B170400) with a 1,1-diarylprop-2-yn-1-ol. clockss.org Methoxy-substituted naphthols, such as methyl 4-hydroxy-1-methoxy-2-naphthoate, serve as key starting materials in these synthetic routes. researchgate.net The reaction assembles the core 2H-naphtho[1,2-b]pyran structure, which is responsible for the photochromic behavior. clockss.org The strategic placement of methoxy groups on the naphthyl or aryl portions of the molecule is a crucial design element used to tune the material's properties, including its absorption wavelength and the stability of its colored form. clockss.orgresearchgate.net
Optimization of Photochromic Performance in Host Matrices
For practical applications, photochromic dyes must exhibit optimized performance, particularly fast coloration and fading kinetics, within a solid host material like a polymer lens. scribd.comrsc.org A key challenge is that the rigid polymer matrix can inhibit the molecular motion required for the photochromic transition, slowing the fade rate. researchgate.net
Research has focused on strategies to enhance this performance. One successful approach involves conjugating the naphthopyran dye to flexible polymer oligomers, such as poly(dimethylsiloxane) (PDMS). researchgate.netrsc.org This method has been shown to dramatically improve the switching speeds of methoxy-substituted naphthopyrans embedded in a thermoset host matrix. researchgate.netrsc.org The flexible PDMS linker is believed to create a more solution-like local environment around the dye, facilitating the structural change and accelerating the fade rate. rsc.org This modification significantly reduces the half-life (T₁/₂) of the colored state, a critical parameter for practical use. researchgate.net
| Modification | Effect on Performance | Fade Time (T₁/₂) Reduction | Reference |
| Conjugation to PDMS Oligomers | Greatly improved coloration and decoloration speeds | 42–80% | researchgate.netrsc.org |
| Introduction of Methoxy Groups | Increased half-lives of ring-opened isomers | N/A | clockss.org |
| Fused-Lactone Ring Structure | Enables faster color decay by forming a single colored photoisomer | Returns to colorless state in < 3 minutes | researchgate.net |
Future Research Directions
Exploration of Novel Synthetic Pathways
While standard esterification methods, such as the Fischer-Speier reaction between 1-naphthoic acid and 2-methoxyphenol, are applicable, future research should focus on developing more efficient, sustainable, and high-yield synthetic routes. The exploration of novel catalysts and reaction conditions is paramount.
Detailed Research Focus:
Advanced Catalysis: Investigation into solid acid catalysts like zirconia-based systems could offer greener, reusable alternatives to traditional acid catalysts. rsc.org Microwave-assisted synthesis using such catalysts has been shown to reduce reaction times and improve yields for other aromatic esters. rsc.org
Enzymatic Synthesis: Chemoenzymatic routes, employing lipases like Novozyme 435, present a highly selective and environmentally benign method for producing aromatic esters. mdpi.com This approach could lead to high-purity 2-Methoxyphenyl 1-naphthoate (B1232437) under mild conditions.
Coupling Reactions: For synthesizing derivatives, modern cross-coupling reactions (e.g., Suzuki, Negishi) can be used to construct the precursor molecules, 1-naphthoic acid or 2-methoxyphenol, with various substituents before the final esterification step. nbinno.com
Flow Chemistry: Developing continuous-flow systems for the synthesis could enable better process control, scalability, and safety, which is particularly relevant for industrial applications. nbinno.com
Table 1: Potential Synthetic Strategies for 2-Methoxyphenyl 1-naphthoate
| Synthetic Method | Potential Catalysts/Reagents | Key Advantages | Relevant Findings |
|---|---|---|---|
| Microwave-Assisted Esterification | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Rapid reaction times, high yields, catalyst reusability. | Efficient for various aromatic esters, offering a green chemistry approach. rsc.org |
| Enzymatic Acylation | Immobilized Lipases (e.g., Novozyme 435) | High selectivity, mild reaction conditions, environmentally friendly. | Successful for creating novel aromatic esters of sugars. mdpi.com |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, DMAP | High yields for sterically hindered alcohols and acids. | Effective for synthesizing various 4-allyl-2-methoxyphenyl esters. neliti.com |
| Oxa-Michael Addition | Sodium Carbonate | Mild conditions, simple operation, broad substrate scope. | A novel method for forming ester compounds from α,β-unsaturated ketones and carboxylic acids. google.com |
In-depth Mechanistic Studies using Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the electronic structure, conformation, and reactivity of this compound is crucial for predicting its properties and designing applications. A combination of advanced spectroscopic methods and computational modeling can provide these insights.
Detailed Research Focus:
Spectroscopic Characterization: Comprehensive analysis using Nuclear Magnetic Resonance (¹H, ¹³C NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) is necessary to confirm the compound's structure and purity. vulcanchem.comdergipark.org.trimperial.ac.uk These techniques can also be used to monitor reaction kinetics and identify intermediates.
X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about the molecule's three-dimensional geometry, including the dihedral angle between the naphthalene (B1677914) and phenyl rings, which significantly influences its electronic and physical properties. nih.gov
Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap). researchgate.netresearchgate.netsciencepublishinggroup.com Such studies can predict the compound's reactivity, stability, and potential for non-linear optical (NLO) properties. nih.gov Mechanistic pathways for its synthesis or degradation can be elucidated by calculating transition state energies. researchgate.netrsc.orgacs.org
Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies
| Technique | Purpose | Expected Insights |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Confirm connectivity of atoms and characterize the chemical environment of protons and carbons. imperial.ac.uk |
| FT-IR Spectroscopy | Identification of functional groups. | Confirm the presence of the ester carbonyl (C=O) and ether (C-O-C) linkages. dergipark.org.tr |
| X-ray Crystallography | Determination of solid-state structure. | Provide precise bond lengths, bond angles, and intermolecular packing information. nih.gov |
| Density Functional Theory (DFT) | Theoretical analysis of structure and properties. | Predict molecular geometry, electronic structure, reactivity, and spectroscopic signatures; elucidate reaction mechanisms. researchgate.netresearchgate.net |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | Correlate electronic transitions with observed UV-Vis absorption bands. nih.gov |
Expansion of Materials Science Applications beyond Current Scope
The conjugated aromatic systems of both the naphthalene and methoxyphenyl moieties suggest that this compound could possess interesting optical and electronic properties. Research should be directed toward exploring its potential in advanced materials.
Detailed Research Focus:
Liquid Crystals: Related aromatic esters are known to form the core of liquid crystalline materials. researchgate.netmdpi.commdpi.comtandfonline.com The rigid, rod-like structure of this compound makes it a candidate for investigation as a component in liquid crystal displays (LCDs) or other optoelectronic devices.
Photochromic Materials: The incorporation of aromatic ester structures into polymers has been linked to photochromic behavior. google.com Future studies could investigate if this compound or its derivatives can be used as dopants or building blocks for materials that change color upon exposure to light.
Fluorescent Probes and Emitters: Naphthalene derivatives are well-known for their fluorescent properties. acs.org Research could assess the quantum yield and emission spectrum of this compound to determine its suitability for applications in organic light-emitting diodes (OLEDs) or as a fluorescent tag in biological imaging. The esterification of nanocellulose with naphthoic acid has been shown to produce fluorescent materials. acs.org
Table 3: Potential Materials Science Applications
| Application Area | Rationale | Key Properties to Investigate |
|---|---|---|
| Liquid Crystals | The rigid, aromatic core is characteristic of mesogenic compounds. mdpi.com | Phase transition temperatures, mesophase stability, optical anisotropy. |
| Photochromic Materials | Azobenzene-based aromatic esters show photo-induced phase transitions. google.com | Reversible isomerization, UV-Vis absorption changes, response time. |
| Organic Electronics | Naphthalene's conjugated π-system can facilitate charge transport. vulcanchem.comcymitquimica.com | Charge carrier mobility, HOMO/LUMO levels, electroluminescence. |
| Fluorescent Materials | Naphthalene derivatives are often fluorescent. acs.org | Emission wavelength, quantum yield, photostability. |
Development of High-Throughput Analytical Methods
For any potential application, from quality control in synthesis to screening for biological activity, robust and efficient analytical methods are essential. Future work should focus on developing high-throughput techniques for the analysis of this compound.
Detailed Research Focus:
Chromatographic Methods: Development and validation of a High-Performance Liquid Chromatography (HPLC) method would be a priority for quantitative analysis and purity assessment. nih.gov Techniques like online LC-GC/MS could provide comprehensive separation and analysis of the compound and any related impurities. nih.gov
High-Throughput Screening (HTS): If the compound is explored for biological or catalytic activity, HTS assays would be necessary. For instance, colorimetric assays, such as the ferric hydroxamate method for ester quantification, could be adapted for rapidly screening libraries of related compounds or reaction conditions. nih.gov
Capillary Electrophoresis (CE): CE offers another high-resolution separation technique that could be optimized for rapid analysis, requiring minimal sample and solvent volumes.
Table 4: High-Throughput Analytical Methodologies
| Method | Application | Advantages |
|---|---|---|
| HPLC-UV/MS | Quantification and purity control. | High resolution, sensitivity, and specificity. nih.gov |
| Online LC-GC/MS | Complex mixture analysis. | Combines the separation power of both liquid and gas chromatography. nih.gov |
| Colorimetric Assays | High-throughput screening of ester synthesis or hydrolysis. | Rapid, cost-effective, and suitable for microplate formats. nih.gov |
Design of Related Naphthoate Structures for Tailored Chemical Properties
Systematic modification of the this compound structure is a promising strategy to fine-tune its physicochemical properties for specific applications. Structure-property relationship (SPR) studies are key to rational design. uni-muenchen.describd.com
Detailed Research Focus:
Substituent Effects: Introducing various electron-donating or electron-withdrawing groups onto either the naphthalene or the phenyl ring could significantly alter the molecule's electronic properties, solubility, and biological activity. sciencepublishinggroup.comvulcanchem.commdpi.com For example, adding hydroxyl or amino groups could enhance solubility and provide sites for further functionalization.
Isomeric Variation: Synthesizing isomers, such as 3- or 4-methoxyphenyl (B3050149) 1-naphthoate, or 2-methoxyphenyl 2-naphthoate (B1225688), would help elucidate how the positions of the ester and methoxy (B1213986) groups affect the molecular conformation and properties. Studies on isomeric 1- and 2-naphthoic acids have shown significant differences in their energetic properties. umsl.edu
Alkyl Chain Modification: Altering the methoxy group to a longer alkoxy chain (ethoxy, propoxy, etc.) could be explored to modulate properties like liquid crystallinity or solubility in nonpolar media. researchgate.net
Table 5: Proposed Structural Modifications and Their Potential Impact
| Modification Type | Example | Potential Effect | Research Goal |
|---|---|---|---|
| Ring Substitution | Adding -NO₂, -Cl, or -OH groups. | Modify electronic properties (HOMO/LUMO), polarity, and reactivity. | Tune for non-linear optics, enhance biological activity, or improve solubility. vulcanchem.commdpi.com |
| Isomeric Rearrangement | Synthesize 4-methoxyphenyl 1-naphthoate. | Alter molecular geometry and crystal packing. | Investigate structure-property relationships for materials science applications. umsl.edu |
| Ester Linkage Variation | Replace ester with a thioester or amide. | Change chemical stability and hydrogen bonding capability. | Develop new classes of compounds with different reactivity profiles. |
| Alkoxy Chain Elongation | Replace -OCH₃ with -OC₄H₉. | Increase lipophilicity, potentially induce or stabilize liquid crystal phases. researchgate.net | Tailor properties for specific solvent systems or create novel liquid crystals. |
Q & A
Q. What experimental approaches are recommended for synthesizing 2-Methoxyphenyl 1-naphthoate with high purity?
To optimize synthesis, researchers should consider esterification protocols using 1-naphthoic acid derivatives and methoxyphenol precursors under controlled acidic or enzymatic conditions. Key steps include:
- Catalyst selection : Use sulfuric acid or lipases for ester bond formation.
- Purification : Employ column chromatography with silica gel and solvents like ethyl acetate/hexane (1:4) to isolate the compound.
- Purity validation : Confirm via melting point analysis (reference range: 270–290°C) and liquid chromatography-mass spectrometry (LC-MS) .
Q. Which analytical techniques are most reliable for characterizing this compound’s physicochemical properties?
- Spectroscopic methods : Nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing methoxy protons at δ 3.8–4.0 ppm).
- Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment.
- Thermal analysis : Differential scanning calorimetry (DSC) to verify melting points and stability under varying temperatures .
Q. How can researchers design initial toxicological screening for this compound?
- In vitro assays : Use human hepatocyte cultures to assess metabolic stability and cytochrome P450 interactions.
- Acute toxicity : Follow OECD Guideline 423, administering graded doses (10–1000 mg/kg) to rodents via oral gavage, monitoring mortality and organ weight changes over 14 days .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo models?
- Dose reconciliation : Compare in vitro IC50 values with in vivo plasma concentrations to identify biologically relevant exposure levels.
- Metabolic profiling : Use LC-MS to detect species-specific metabolites (e.g., hydroxylated or glucuronidated derivatives) that may explain differential toxicity .
- Systematic review : Apply the 8-step framework (e.g., risk of bias assessment, confidence rating) outlined in toxicological profiles to harmonize conflicting evidence .
Q. How should environmental monitoring studies be structured to evaluate this compound’s persistence?
- Media-specific sampling : Collect air (via PM2.5 filters), water (solid-phase extraction), and soil (sonication-assisted solvent extraction) samples near industrial sites.
- Analytical detection : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with a detection limit of 0.1 ppb.
- Degradation studies : Assess photolytic breakdown under UV light (λ = 254 nm) and biodegradation via soil microbial consortia .
Q. What methodologies address data gaps in this compound’s endocrine disruption potential?
- Transcriptomic profiling : Expose zebrafish embryos to sublethal doses (1–10 µM) and analyze RNA-seq data for dysregulated genes (e.g., estrogen receptor alpha).
- Receptor-binding assays : Use fluorescence polarization to measure affinity for human glucocorticoid or thyroid receptors .
Q. How can metabolic pathways of this compound be mapped in mammalian systems?
- Radiolabeled tracing : Synthesize the compound with ¹⁴C-labeled methoxy groups and track metabolites in rat urine via scintillation counting.
- Enzyme inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic routes .
Data Contradiction and Validation
Q. What statistical frameworks are suitable for reconciling conflicting data on hepatotoxicity?
Q. How can researchers validate computational predictions of this compound’s bioaccumulation potential?
- In silico tools : Use EPI Suite’s BIOWIN model to predict biodegradability and compare with experimental half-life data in aquatic microcosms.
- Field validation : Measure biota-sediment accumulation factors (BSAFs) in benthic organisms from contaminated sites .
Methodological Gaps and Recommendations
Q. What critical data gaps exist in current studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
